molecular formula C31H57F3N10O9 B12354585 Sligrl-NH2 (tfa)

Sligrl-NH2 (tfa)

Cat. No.: B12354585
M. Wt: 770.8 g/mol
InChI Key: LVEFPJRPZFTZBQ-DBYSMBDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sligrl-NH2 (tfa) is a useful research compound. Its molecular formula is C31H57F3N10O9 and its molecular weight is 770.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sligrl-NH2 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sligrl-NH2 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H57F3N10O9

Molecular Weight

770.8 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1

InChI Key

LVEFPJRPZFTZBQ-DBYSMBDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the SLIGRL-NH2 Peptide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the SLIGRL-NH2 peptide, a critical tool for researchers investigating Protease-Activated Receptor 2 (PAR2). We will delve into its fundamental molecular characteristics, mechanism of action, and field-proven experimental protocols, offering insights grounded in established scientific principles.

Introduction: The Significance of SLIGRL-NH2

SLIGRL-NH2 is a synthetic hexapeptide that functions as a potent and specific agonist for Protease-Activated Receptor 2 (PAR2)[1][2][3]. PARs are a unique subset of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling[4][5][6].

SLIGRL-NH2 corresponds to the tethered ligand sequence of murine/rat PAR2 (Ser-Leu-Ile-Gly-Arg-Leu) and is widely used to study PAR2 function without the need for enzymatic activation[7][8]. Its application is crucial in various research fields, including inflammation, pain, immunity, and cancer, where PAR2 signaling is a key pathway[6][9][10].

Molecular Properties and Structure

A precise understanding of the peptide's physicochemical properties is foundational for its effective use in experimental settings.

Amino Acid Sequence and Structural Attributes

The primary structure of the peptide is composed of six amino acids in the following sequence:

Ser-Leu-Ile-Gly-Arg-Leu-NH₂

A critical structural feature is the C-terminal amidation . The terminal carboxyl group (-COOH) of the final leucine residue is replaced with an amide group (-CONH₂). This modification is not merely cosmetic; it neutralizes the negative charge at the C-terminus, which significantly enhances the peptide's metabolic stability against carboxypeptidases and increases its binding affinity for the PAR2 receptor[7][11][12]. Studies have shown that C-terminal amidation can enhance the binding affinity of PAR2-activating peptides compared to their free carboxyl counterparts[7].

Molecular Weight

The exact molecular weight is a critical parameter for preparing solutions of known molarity. Multiple high-purity commercial sources confirm the molecular weight.

PropertyValueSource(s)
Molecular Formula C₂₉H₅₆N₁₀O₇[1][13]
Average Molecular Weight 656.82 g/mol [1][2][3][13]
Monoisotopic Molecular Weight 656.4334 Da

Note: When preparing stock solutions, it is best practice to use the batch-specific molecular weight provided on the product's vial or Certificate of Analysis, as minor variations can occur.[2]

Mechanism of Action: PAR2 Activation and Signaling

SLIGRL-NH2 activates PAR2 by mimicking the endogenous tethered ligand. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades.

PAR2 primarily couples to the Gαq/11 protein. Activation of Gαq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of PAR2 activation and a common readout in functional assays.

  • DAG activates Protein Kinase C (PKC), which, along with elevated Ca²⁺, initiates downstream signaling, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK1/2).

This signaling cascade ultimately regulates a multitude of cellular functions, including cytokine production, cell proliferation, and inflammatory responses[5].

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SLIGRL-NH2 SLIGRL-NH2 Peptide PAR2 PAR2 Receptor SLIGRL-NH2->PAR2 Binds & Activates G_protein Gαq/11 PAR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Co-activates Response Cellular Responses (Inflammation, Proliferation) Ca_release->Response Contributes to MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Response Leads to

Fig 1. PAR2 signaling cascade initiated by SLIGRL-NH2.

Experimental Protocols and Methodologies

The following protocols are standard methodologies for characterizing the activity of SLIGRL-NH2. It is essential to include proper controls in all experiments, such as a vehicle control and a negative control peptide (e.g., the reverse sequence LRGILS-NH2) to ensure the observed effects are specific to PAR2 activation[7].

Peptide Handling and Stock Solution Preparation

SLIGRL-NH2 is typically supplied as a lyophilized white solid[1][13].

  • Storage : Store the lyophilized powder sealed and away from moisture at -20°C or -80°C for long-term stability[2][13].

  • Solubility : The peptide is soluble in water (up to 1 mg/mL) and DMSO (up to 100 mg/mL)[2][13]. For cell-based assays, dissolving in sterile water or a minimal amount of DMSO followed by dilution in aqueous buffer is recommended.

  • Stock Solution Preparation (10 mM Example) :

    • Weigh out 1 mg of SLIGRL-NH2 (MW: 656.82 g/mol ).

    • Add 152.25 µL of sterile DMSO or water to the vial.

    • Vortex or sonicate gently to ensure complete dissolution[1][13].

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months[13].

In Vitro Assay: Intracellular Calcium Mobilization

This assay directly measures the functional consequence of Gαq/11 activation. The EC₅₀ (half-maximal effective concentration) for SLIGRL-NH2 is typically in the low micromolar range (0.5–10 µM) depending on the cell system[2][3][13].

Calcium_Assay_Workflow A 1. Seed Cells Plate PAR2-expressing cells in a 96-well black-wall, clear-bottom plate B 2. Load with Dye Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Wash Cells Remove excess dye B->C D 4. Measure Baseline Record fluorescence in a plate reader to establish a stable baseline C->D E 5. Add Peptide Inject SLIGRL-NH2 (or controls) and immediately begin recording D->E F 6. Record Signal Measure the change in fluorescence intensity over time E->F G 7. Analyze Data Calculate the peak response and plot dose-response curves to determine EC50 F->G

Sources

Targeting PAR2: A Technical Guide to SLIGRL-NH2 Mediated Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for utilizing SLIGRL-NH2 , a synthetic agonist peptide, to study Protease-Activated Receptor 2 (PAR2) signaling. Unlike traditional GPCR ligands, PAR2 is canonically activated by irreversible proteolytic cleavage.[1] SLIGRL-NH2 bypasses this proteolytic requirement, allowing researchers to isolate receptor-specific signaling events without the confounding variables of protease activity (e.g., off-target cleavage of other surface proteins).

This document details the mechanistic basis of activation, comparative potency profiles, validated experimental protocols, and critical controls required for data integrity.

Part 1: Mechanistic Foundation

The Tethered Ligand Hypothesis vs. Peptide Activation

To use SLIGRL-NH2 effectively, one must understand the canonical mechanism it mimics. PAR2 is a G-protein coupled receptor (GPCR) activated by serine proteases (e.g., Trypsin, Tryptase).[1][2][3][4][5][6]

  • Canonical Activation: The protease cleaves the receptor's N-terminus at a specific site (R34/S35 in human PAR2). The newly exposed N-terminus (sequence SLIGKV...) folds back and binds to the receptor's second extracellular loop (ECL2), acting as a "tethered ligand."[4]

  • Peptide Activation (SLIGRL-NH2): Synthetic peptides mimicking this tethered sequence can bind directly to ECL2, activating the receptor without cleavage.

Critical Distinction: SLIGRL is the murine (mouse/rat) tethered ligand sequence.[7] However, it is a highly effective agonist for human PAR2, often exhibiting higher potency than the native human sequence (SLIGKV) in experimental settings.

Visualization: Activation Mechanics

The following diagram contrasts the irreversible proteolytic activation with the reversible peptide activation.

PAR2_Mechanism cluster_canonical Canonical Activation (Irreversible) cluster_peptide SLIGRL-NH2 Activation (Reversible) Trypsin Trypsin (Protease) PAR2_Inactive PAR2 (Intact N-Term) Trypsin->PAR2_Inactive Targets Cleavage Proteolytic Cleavage (R34/S35) PAR2_Inactive->Cleavage Tethered_Ligand Exposed Tethered Ligand (SLIGKV...) Cleavage->Tethered_Ligand Self_Binding Intramolecular Binding (Ligand -> ECL2) Tethered_Ligand->Self_Binding Signal Gq / MAPK Signaling Self_Binding->Signal Peptide SLIGRL-NH2 (Synthetic Agonist) PAR2_Direct PAR2 (Uncleaved) Peptide->PAR2_Direct Binds Direct_Binding Intermolecular Binding (Peptide -> ECL2) PAR2_Direct->Direct_Binding Direct_Binding->Signal

Caption: Comparison of canonical protease-driven activation (left) versus synthetic peptide activation (right), showing the bypass of the cleavage event.

Part 2: The Agonist Profile & Selectivity

Selecting the correct agonist is the single most critical decision in PAR2 experimental design. While SLIGRL-NH2 is the standard, it is not the most potent.

Structural Considerations
  • Sequence: Ser-Leu-Ile-Gly-Arg-Leu.

  • C-Terminal Amidation (-NH2): The amide group is mandatory . It protects the peptide from rapid degradation by carboxypeptidases in serum or cell culture media. The free acid form (SLIGRL-OH) has significantly reduced stability and potency.

  • Species Cross-Reactivity:

    • Mouse/Rat PAR2: Native agonist. High affinity.

    • Human PAR2: Non-native but high efficacy. SLIGRL-NH2 is frequently used in human cell lines (e.g., A549, HEK293) because the native human peptide (SLIGKV-NH2) often shows lower potency in vitro.

Comparative Potency Table

Data synthesized from calcium mobilization assays (Fluo-4).

AgonistTypePotency (EC50)SpecificityNotes
Trypsin Protease~1-10 nMLowCleaves PAR1, PAR2, PAR4, and other surface proteins.
SLIGRL-NH2 Peptide1–10 µMHighThe "Gold Standard" for specificity. Moderate potency.[8]
SLIGKV-NH2 Peptide>10 µMHighNative human sequence, but often less effective than SLIGRL.
2-f-LIGRLO-NH2 Peptidomimetic10–100 nMVery High"Super-agonist." 10-100x more potent than SLIGRL. Use for low-receptor-density models.
LRGILS-NH2 ControlInactiveN/AMandatory Negative Control. Reverse sequence of SLIGRL.

Part 3: Signaling Architecture

PAR2 is a "biased" receptor candidate, meaning different ligands can theoretically stabilize different conformations. However, SLIGRL-NH2 typically activates the full canonical suite of PAR2 pathways.

  • Gq/11 Coupling (Rapid): The primary pathway. Activates PLC

    
    , generating IP3 and DAG, leading to rapid intracellular Calcium (
    
    
    
    ) mobilization. This occurs within seconds.
  • 
    -Arrestin Recruitment (Regulatory):  PAR2 is rapidly phosphorylated by GRKs (G-protein Receptor Kinases) upon activation. This recruits 
    
    
    
    -arrestin, which:
    • Uncouples the G-protein (Desensitization).

    • Scaffolds MAPK/ERK signaling complexes (Proliferation/Inflammation).

    • Trigger internalization (Endocytosis).

Visualization: Intracellular Cascade

PAR2_Signaling Agonist SLIGRL-NH2 Receptor PAR2 Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq Canonical GRK GRK Phosphorylation Receptor->GRK Desensitization PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internalization Clathrin-Mediated Endocytosis Arrestin->Internalization ERK MAPK/ERK Phosphorylation Arrestin->ERK Scaffolding

Caption: Dual signaling pathways activated by SLIGRL-NH2: The Gq-Calcium axis (top) and the Beta-arrestin/MAPK axis (bottom).

Part 4: Validated Experimental Protocols

Protocol A: Calcium Mobilization Assay (Fluo-4)

Purpose: Quantify rapid receptor activation. Self-Validation: Use Ionomycin as a maximal response control (Fmax).

  • Cell Preparation: Seed PAR2-expressing cells (e.g., HEK293, A549, or primary keratinocytes) in 96-well black-wall plates. Aim for 80-90% confluency.

  • Dye Loading:

    • Wash cells 1x with HBSS (with Ca2+/Mg2+).

    • Incubate with Fluo-4 AM (2-4 µM) in HBSS containing 2.5 mM Probenecid for 45-60 min at 37°C.

    • Note: Probenecid inhibits anion transporters, preventing dye leakage.

  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish a stable baseline (

    
    ).
    
  • Agonist Challenge:

    • Inject SLIGRL-NH2 (Final concentration: 10–100 µM).

    • Control Well: Inject LRGILS-NH2 (same concentration).

  • Data Acquisition: Read continuously for 120-180 seconds.

  • Analysis: Calculate

    
    . The response should peak within 20-40 seconds.
    
Protocol B: Receptor Desensitization Assay

Purpose: Confirm PAR2 specificity and study receptor recycling. PAR2 desensitizes irreversibly to Trypsin (cleaved receptor is degraded) but reversibly to SLIGRL-NH2 (receptor internalizes but is not cleaved).

  • First Challenge (Desensitization):

    • Treat cells with 100 µM SLIGRL-NH2 for 5 minutes.

    • Control: Treat parallel wells with buffer only.

  • Wash: Wash cells 3x with warm HBSS to remove unbound peptide.

  • Recovery (Optional): Incubate for varying times (0, 30, 60 min) to assess recycling.

  • Second Challenge:

    • Stimulate both groups with 10 nM Trypsin .

  • Result Interpretation:

    • Buffer Pre-treat: Robust Calcium signal to Trypsin.

    • SLIGRL Pre-treat: Blunted or absent signal to Trypsin (Homologous Desensitization).

    • Scientific Integrity Check: If SLIGRL pre-treatment does not block the subsequent Trypsin response, your initial SLIGRL activation failed or the concentration was insufficient.

Part 5: Troubleshooting & Critical Controls

The "Reverse Sequence" Control

You must use LRGILS-NH2 (Reverse SLIGRL) in every experiment.

  • Why? Peptides can have non-specific charge effects on cell membranes. If LRGILS-NH2 causes a calcium spike or ERK phosphorylation, your SLIGRL-NH2 result is an artifact.

Solubility & Handling
  • Solvent: Dissolve SLIGRL-NH2 in sterile, endotoxin-free water or PBS.

  • Aliquot: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Adsorption: Peptides can stick to plastic. Use low-protein-binding tubes and pipette tips.

Off-Target Effects (High Concentration)

At concentrations >100 µM, SLIGRL-NH2 has been reported to activate Mrgpr family receptors (Mas-related G-protein coupled receptors), specifically MrgprC11 in mice.

  • Mitigation: If working with dorsal root ganglion (DRG) neurons or itch models, confirm results using the more potent 2-f-LIGRLO-NH2 at lower concentrations (100 nM) to rule out Mrgpr activation.

References

  • Hollenberg, M. D., et al. (1997). Proteinase-activated receptors: structural requirements for activity, receptor cross-reactivity, and receptor selectivity of receptor-activating peptides. Canadian Journal of Physiology and Pharmacology. Link

  • Kawabata, A., et al. (2004). Potent and selective activation of PAR2 by 2-furoyl-LIGRLO-amide.[5][7][9][10][11] Journal of Pharmacology and Experimental Therapeutics. Link

  • Ramachandran, R., & Hollenberg, M. D. (2008). Proteinases and signalling: pathophysiological and therapeutic implications via PARs and more. British Journal of Pharmacology. Link

  • Bohmn, S. K., et al. (1996). Molecular cloning, expression and potential functions of the human proteinase-activated receptor-2. Biochemical Journal. Link

  • Adams, M. N., et al. (2011). Structure, function and pathophysiology of protease activated receptors. Pharmacology & Therapeutics.[9] Link

Sources

An In-depth Technical Guide to the Comparative Activation of PAR-2 by SLIGRL-NH2 and Trypsin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-Activated Receptor 2 (PAR-2) is a unique G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs activated by soluble ligands, PAR-2 is activated by proteolytic cleavage of its N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates signaling.[3][4] Trypsin, a serine protease, is the canonical endogenous activator of PAR-2.[1][5] In contrast, SLIGRL-NH2 is a synthetic peptide that mimics the tethered ligand of rodent PAR-2 and can directly activate the receptor without enzymatic cleavage.[4][6] This guide provides a comprehensive technical comparison of PAR-2 activation by trypsin and SLIGRL-NH2, delving into their distinct mechanisms, downstream signaling consequences, and the experimental methodologies used for their characterization. Understanding these differences is crucial for researchers and drug development professionals seeking to modulate PAR-2 activity for therapeutic benefit.

Introduction to Protease-Activated Receptor 2 (PAR-2)

Structure and Function

PAR-2, encoded by the F2RL1 gene, is a class A GPCR characterized by seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus.[7][8] It is widely expressed in various tissues and cell types, including epithelial cells, endothelial cells, immune cells, and neurons.[7][8] This broad expression pattern underscores its involvement in a multitude of biological processes, ranging from inflammation and immune responses to tissue repair and pain perception.[2]

The Tethered Ligand Mechanism of Activation

The activation of PAR-2 is a fascinating and irreversible process.[3] Endogenous proteases, such as trypsin and mast cell tryptase, cleave the N-terminal extracellular domain at a specific arginine-serine site.[1][9] This cleavage event exposes a new N-terminus, SLIGKV in humans and SLIGRL in rodents, which then acts as a tethered ligand, binding intramolecularly to the receptor's second extracellular loop to trigger conformational changes and subsequent intracellular signaling.[1][5][10]

Physiological and Pathophysiological Roles

PAR-2 activation is a double-edged sword. It plays a role in tissue homeostasis and repair but is also implicated in the pathophysiology of numerous diseases.[2][7] In inflammatory conditions such as atopic dermatitis, psoriasis, and inflammatory bowel disease, PAR-2 activation can exacerbate the inflammatory response.[7][8] It is also involved in nociception and the sensitization of pain pathways.[2] In the context of cancer, PAR-2 has been shown to promote tumor growth, invasion, and metastasis.[5][11]

Mechanisms of PAR-2 Activation: A Comparative Analysis

Trypsin: The Endogenous Protease Activator

Trypsin, a serine protease primarily known for its digestive functions, is a potent activator of PAR-2.[5][12] Its enzymatic action is the physiological trigger for PAR-2 signaling in many contexts.

  • Enzymatic Cleavage: Trypsin binds to the extracellular domain of PAR-2 and cleaves the peptide bond between arginine36 and serine37 (in human PAR-2). This irreversible action unmasks the tethered ligand.[1]

  • Signaling Consequences: Trypsin-mediated PAR-2 activation leads to the coupling of various G proteins, including Gαq/11, Gα12/13, and Gαi.[7][13] This initiates downstream signaling cascades, most notably the activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i), and the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.[7][14]

SLIGRL-NH2: The Synthetic Peptide Agonist

SLIGRL-NH2 is a hexapeptide that corresponds to the tethered ligand sequence of rodent PAR-2.[10] It serves as a valuable research tool to study PAR-2 function independently of protease activity.

  • Direct Binding and Activation: SLIGRL-NH2 directly binds to the ligand-binding pocket of PAR-2, mimicking the action of the tethered ligand.[2][4] This bypasses the need for proteolytic cleavage, allowing for a more direct and often more controlled activation of the receptor in experimental settings.

  • Binding Kinetics and Receptor Interaction: While mimicking the endogenous ligand, the binding kinetics and interaction of SLIGRL-NH2 with the receptor may differ from the tethered ligand. The tethered ligand is covalently attached to the receptor, which likely influences its local concentration and binding dynamics. In contrast, SLIGRL-NH2 is a soluble peptide, and its binding is subject to diffusion and concentration gradients.

Key Mechanistic Differences and Their Implications

The mode of activation—enzymatic cleavage versus direct binding—has significant implications for the resulting cellular response. One key concept to consider is biased agonism , where different agonists acting on the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others.

While both trypsin and SLIGRL-NH2 can activate canonical PAR-2 signaling pathways like calcium mobilization and ERK phosphorylation, there is evidence to suggest they can induce nuanced differences in signaling.[14] For instance, the kinetics of receptor activation, desensitization, and internalization can vary between the two activators.[8][14] Trypsin-induced activation is irreversible, and the receptor is often targeted for degradation after internalization.[13] The response to SLIGRL-NH2, while also leading to internalization, may be more transient depending on the continued presence of the peptide.[14] These differences can ultimately lead to distinct physiological outcomes.

Experimental Protocols for Comparative Analysis

To dissect the similarities and differences between trypsin and SLIGRL-NH2-mediated PAR-2 activation, a combination of in vitro assays is typically employed.

Cell Line Selection and Culture

The choice of cell line is critical. Commonly used cell lines for PAR-2 research include:

  • HEK293 (Human Embryonic Kidney) cells: These cells do not endogenously express PAR-2 and are often used for transient or stable transfection of the receptor, providing a clean system to study the effects of a specific PAR-2 isoform.

  • HT-29 (Human Colorectal Adenocarcinoma) cells: These cells endogenously express PAR-2 and are a good model for studying PAR-2 signaling in a more physiologically relevant context, particularly for gastrointestinal research.

  • KNRK (Kirsten Murine Sarcoma Virus-Transformed Rat Kidney) cells: These are often used for studying rodent PAR-2.[15]

General Culture Protocol:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or a suitable alternative, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

In Vitro Assays for PAR-2 Activation

This assay measures the increase in intracellular calcium concentration, a hallmark of Gαq/11-mediated PAR-2 activation.

Step-by-Step Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Wash the cells again to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject varying concentrations of trypsin or SLIGRL-NH2 into the wells.

  • Immediately begin measuring the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximal calcium response.

This assay assesses the activation of the MAPK pathway by detecting the phosphorylated (active) form of ERK1/2.

Step-by-Step Protocol:

  • Seed cells in 6-well plates and grow to near confluence.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

  • Treat the cells with different concentrations of trypsin or SLIGRL-NH2 for a predetermined time (e.g., 5-15 minutes).

  • Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

This assay measures the transcriptional activity downstream of PAR-2 activation, often using a serum response element (SRE)-luciferase reporter construct, as SRE is activated by the MAPK pathway.

Step-by-Step Protocol:

  • Co-transfect cells with a PAR-2 expression vector and an SRE-luciferase reporter plasmid.

  • Seed the transfected cells in a 96-well plate.

  • After 24-48 hours, treat the cells with various concentrations of trypsin or SLIGRL-NH2.

  • Incubate for 4-6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis and Interpretation

From the dose-response curves generated in these assays, key pharmacological parameters can be determined:

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. This is a measure of the agonist's potency.

  • Emax (Maximal efficacy): The maximum response that can be produced by the agonist.

These values are typically calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve fitting) in software like GraphPad Prism.

Quantitative Comparison: SLIGRL-NH2 vs. Trypsin

The potency and efficacy of SLIGRL-NH2 and trypsin can vary depending on the cell type, receptor expression level, and the specific assay used. However, some general trends have been observed in the literature.

AgonistTypical EC50 RangeNotes
Trypsin 0.1 - 10 nM[10]Highly potent, but its enzymatic activity can lead to off-target effects at higher concentrations or with prolonged exposure.
SLIGRL-NH2 1 - 10 µM[6][16]Less potent than trypsin, but offers more direct and specific activation of PAR-2 in experimental systems.

Discussion of Quantitative Differences:

The significantly higher potency of trypsin is likely due to its catalytic nature. A single trypsin molecule can cleave and activate multiple PAR-2 receptors, amplifying the signal. In contrast, SLIGRL-NH2 acts stoichiometrically, with one peptide molecule activating one receptor. This fundamental difference is crucial when designing experiments and interpreting results. For instance, to achieve a maximal response with SLIGRL-NH2, a much higher concentration is required compared to trypsin.

Signaling Pathway Visualization

The following diagrams illustrate the distinct activation mechanisms and the convergent downstream signaling pathways of PAR-2.

PAR2_Activation cluster_trypsin Trypsin Activation cluster_sligrl SLIGRL-NH2 Activation Trypsin Trypsin PAR2_inactive_T Inactive PAR-2 Trypsin->PAR2_inactive_T Cleavage PAR2_cleaved Cleaved PAR-2 (Tethered Ligand Exposed) PAR2_inactive_T->PAR2_cleaved Activation SLIGRL SLIGRL-NH2 PAR2_inactive_S Inactive PAR-2 SLIGRL->PAR2_inactive_S Direct Binding PAR2_active_S Active PAR-2 PAR2_inactive_S->PAR2_active_S

Caption: Distinct mechanisms of PAR-2 activation by trypsin and SLIGRL-NH2.

PAR2_Signaling cluster_gq Gαq/11 Pathway cluster_mapk MAPK Pathway cluster_arrestin β-Arrestin Pathway PAR2_active Active PAR-2 Gq Gαq/11 PAR2_active->Gq G1213 Gα12/13 PAR2_active->G1213 bArrestin β-Arrestin PAR2_active->bArrestin PLC Phospholipase C (PLC) Gq->PLC Ras Ras Gq->Ras PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf Rho Rho G1213->Rho ROCK ROCK Rho->ROCK Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., via SRE) ERK->Transcription Internalization Receptor Internalization bArrestin->Internalization ERK_arrestin ERK1/2 (sustained) bArrestin->ERK_arrestin

Caption: Convergent and divergent downstream signaling pathways of PAR-2.

Conclusion and Future Directions

The comparative analysis of PAR-2 activation by trypsin and SLIGRL-NH2 reveals important distinctions in their mechanisms of action, potency, and potential for biased signaling. Trypsin, as the endogenous activator, provides a physiological context, while SLIGRL-NH2 offers a valuable pharmacological tool for direct and specific receptor activation in experimental settings.

For researchers and drug development professionals, a thorough understanding of these differences is paramount. The choice of agonist can significantly impact experimental outcomes and the interpretation of results. Future research should continue to explore the potential for biased agonism at PAR-2, not only with trypsin and SLIGRL-NH2 but also with other endogenous and synthetic activators. The development of agonists and antagonists with specific signaling profiles could pave the way for novel therapeutic strategies targeting PAR-2 in a more precise and effective manner, minimizing off-target effects and maximizing therapeutic benefit in a range of diseases.

References

  • Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC - NIH. (2020-05-04). Retrieved from [Link]

  • Protease‐Activated Receptor 2 Activation Provokes an Increase in Intracellular Calcium and Serotonin Secretion in a Human Enteroendocrine Cell Line - PMC. (2025-10-27). Retrieved from [Link]

  • Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC - NIH. Retrieved from [Link]

  • Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. Retrieved from [Link]

  • Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling | ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC - NIH. Retrieved from [Link]

  • Protease-activated receptor 2 - Wikipedia. Retrieved from [Link]

  • Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - Frontiers. Retrieved from [Link]

  • Structural Insights into PAR1 & PAR2 | Aaron McGrath at DOT 2025 - YouTube. (2025-09-04). Retrieved from [Link]

  • A New Strategy in Modulating the Protease-Activated Receptor 2 (Par2) in Autoimmune Diseases - MDPI. (2025-01-06). Retrieved from [Link]

  • GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - MDPI. Retrieved from [Link]

  • Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - NIH. (2024-05-30). Retrieved from [Link]

  • A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC - PubMed Central. (2004-07-20). Retrieved from [Link]

  • activating peptides: identification of a receptor distinct from PAR2 that regulates intestinal transport - PubMed. (1998-06-23). Retrieved from [Link]

  • The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC - NIH. (2017-12-20). Retrieved from [Link]

  • PAR2 activation alters colonic paracellular permeability in mice via IFN-γ-dependent and -independent pathways - PMC - NIH. Retrieved from [Link]

  • Protease-activated receptor 2 signaling in inflammation - PubMed - NIH. Retrieved from [Link]

  • Structures of PAR2 complexes reveal new modes of modulation. Retrieved from [Link]

  • Trypsin Induces Activation and Inflammatory Mediator Release from Human Eosinophils Through Protease-Activated Receptor-21 | The Journal of Immunology | Oxford Academic. Retrieved from [Link]

  • PAR1 and PAR2 signaling involves MAPK and PI3K signaling pathways in... - ResearchGate. Retrieved from [Link]

  • AlphaScreen SureFire Phospho-ERK assay - BMG Labtech. Retrieved from [Link]

  • Expression and Function of Proteinase-activated Receptor 2 in Human Bronchial Smooth Muscle - ATS Journals. (2001-01-31). Retrieved from [Link]

  • Differential Actions of PAR2 and PAR1 in Stimulating Human Endothelial Cell Exocytosis and Permeability | Circulation Research. Retrieved from [Link]

  • 5NDD: Crystal structure of a thermostabilised human protease-activated receptor-2 (PAR2) in complex with AZ8838 at 2.8 angstrom resolution - RCSB PDB. (2017-05-03). Retrieved from [Link]

  • Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed. (2004-05-14). Retrieved from [Link]

  • Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Retrieved from [Link]

  • Glycosylation and the activation of proteinase-activated receptor 2 (PAR2) by human mast cell tryptase - PubMed Central. Retrieved from [Link]

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Methodological & Application

Mastering the Preparation of SLIGRL-NH2 Stock Solutions in DMSO: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of SLIGRL-NH2 in PAR2 Research

SLIGRL-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that acts as a potent and specific agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a myriad of physiological and pathophysiological processes, including inflammation, nociception, and gastrointestinal motility.[1][2][3] As a synthetic peptide mimicking the tethered ligand exposed upon proteolytic cleavage of the receptor's N-terminus, SLIGRL-NH2 provides researchers with a powerful tool to investigate PAR2 signaling pathways and their implications in various diseases.[3] The C-terminal amidation of the peptide enhances its binding affinity to the receptor.[3]

Given its critical role in experimental settings, the accurate and consistent preparation of SLIGRL-NH2 stock solutions is paramount to ensure the reproducibility and validity of research findings. This application note provides a comprehensive, step-by-step protocol for the preparation of SLIGRL-NH2 stock solutions in dimethyl sulfoxide (DMSO), a common solvent for peptide solubilization. We will delve into the rationale behind each step, best practices for handling and storage, and quality control considerations to empower researchers, scientists, and drug development professionals with the knowledge to confidently prepare and utilize this vital research tool.

Physicochemical Properties of SLIGRL-NH2

A thorough understanding of the physicochemical properties of SLIGRL-NH2 is fundamental to its proper handling and solubilization.

PropertyValueSource
CAS Number 171436-38-7[4][5][6]
Molecular Formula C29H56N10O7[4][5][6]
Molecular Weight 656.82 g/mol [1][4][5][6]
Appearance White to off-white solid[4][7]
Purity >95% (typically >98%)[5][6]
Solubility DMSO: ≥ 80 mg/mL (121.8 mM) Water: ≥ 80 mg/mL (121.8 mM)[4]

Materials and Equipment

Materials:
  • Lyophilized SLIGRL-NH2 peptide

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Sterile, low-retention pipette tips

  • Deionized, distilled water (ddH2O) or sterile phosphate-buffered saline (PBS) for preparing working solutions

Equipment:
  • Calibrated analytical balance

  • Laminar flow hood or biosafety cabinet

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes (P10, P200, P1000)

  • -20°C and -80°C freezers

  • Desiccator

Experimental Workflow for SLIGRL-NH2 Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Equilibrate Peptide and DMSO to Room Temperature B Prepare a Clean and Sterile Workspace A->B Ensure optimal conditions C Weigh Lyophilized SLIGRL-NH2 B->C Proceed to handling D Add Anhydrous DMSO to the Peptide C->D Initiate reconstitution E Facilitate Dissolution (Vortexing/Sonication) D->E Aid dissolution process F Visually Inspect for Complete Solubilization E->F Verify clarity G Aliquot Stock Solution into Sterile Tubes F->G Prepare for storage H Label Aliquots Clearly G->H Proper identification I Store at -20°C (Short-term) or -80°C (Long-term) H->I Maintain stability

Caption: Workflow for preparing SLIGRL-NH2 stock solution.

Detailed Step-by-Step Protocol for Preparing a 10 mM SLIGRL-NH2 Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution, a commonly used concentration for subsequent dilutions into working solutions.

Part 1: Pre-Reconstitution Preparations
  • Equilibration: Before opening, allow the vial of lyophilized SLIGRL-NH2 and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes.[8] This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic peptide and solvent, which could compromise the peptide's stability and the final concentration.[8][9]

  • Sterile Workspace: Perform all steps in a laminar flow hood or a designated clean area to minimize the risk of microbial and particulate contamination.[10]

  • Calculations: Determine the required amount of SLIGRL-NH2 and DMSO. To prepare a 10 mM stock solution, use the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 656.82 g/mol x 1000 mg/g = 6.57 mg

    Therefore, you will need to weigh approximately 6.57 mg of SLIGRL-NH2 and dissolve it in 1 mL of anhydrous DMSO.

Part 2: Reconstitution Procedure
  • Weighing the Peptide: Carefully weigh the calculated amount of lyophilized SLIGRL-NH2 into a sterile microcentrifuge tube using a calibrated analytical balance. Handle the peptide powder gently to avoid aerosolization.

  • Adding the Solvent: Using a calibrated micropipette with a sterile, low-retention tip, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the peptide.[10]

  • Dissolution: Close the tube tightly and vortex gently for 1-2 minutes to facilitate dissolution.[10] For peptides that are slow to dissolve, bath sonication for 5-10 minutes is recommended to ensure complete solubilization.[4][7][11] Avoid vigorous shaking, as this can introduce air bubbles and potentially lead to peptide oxidation or denaturation.[10][12]

  • Visual Inspection: After vortexing or sonication, visually inspect the solution to ensure it is clear and free of any particulate matter. A completely dissolved stock solution should be a clear, colorless liquid.

Quality Control and Validation

To ensure the integrity of your prepared stock solution, consider the following quality control measures:

  • Purity Confirmation (Optional): For critical applications, the purity of the dissolved peptide can be confirmed using High-Performance Liquid Chromatography (HPLC).

  • Concentration Verification (Optional): The concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry, if the peptide has a known extinction coefficient, or through amino acid analysis.

Storage and Stability of SLIGRL-NH2 Solutions

Proper storage is critical for maintaining the biological activity of the SLIGRL-NH2 stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.[9][13][14]

  • Short-Term Storage: For use within a few weeks, aliquots can be stored at -20°C.[9][13][15]

  • Long-Term Storage: For extended storage (months to a year), it is best to store the aliquots at -80°C.[4][7][13][14] When stored at -80°C, the stock solution in DMSO is stable for at least one year.[4]

  • Protection from Light: Store the aliquots in a light-protected box or wrap the tubes in aluminum foil to prevent photodegradation.[13]

Mechanism of Action: SLIGRL-NH2 Activation of the PAR2 Signaling Pathway

SLIGRL-NH2 activates PAR2, which is coupled to Gαq/11 and Gα12/13 proteins. This activation initiates a cascade of intracellular signaling events, primarily leading to an increase in intracellular calcium concentration and the activation of downstream effector pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream PAR2 PAR2 Receptor Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK activation, Gene transcription) PKC->Downstream Phosphorylates Ca->PKC Co-activates SLIGRL SLIGRL-NH2 SLIGRL->PAR2 Binds and Activates

Caption: SLIGRL-NH2 mediated PAR2 signaling pathway.

Conclusion

The preparation of a reliable and consistent SLIGRL-NH2 stock solution is a foundational step for any research involving the PAR2 receptor. By adhering to the detailed protocol and best practices outlined in this application note, researchers can ensure the quality and integrity of their experiments. A meticulous approach to handling, dissolving, and storing this potent peptide agonist will ultimately contribute to the generation of high-quality, reproducible data, advancing our understanding of the multifaceted roles of PAR2 in health and disease.

References

  • ResearchGate. (n.d.). The PAR2 agonist peptide SLIGRL-NH2 modulates LPS-induced phagocytosis... [Image]. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Li, Y., et al. (2018). Therapeutic effect of protease-activated receptor 2 agonist SLIGRL-NH2 on loperamide-induced constipation in rats. Drug Design, Development and Therapy, 12, 2279–2288. Retrieved from [Link]

  • Yoshikawa, T., et al. (2006). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology, 147(3), 265–273. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

  • ResearchGate. (2015, January 15). What is the maximal solubility of PAR4 antagonist trans-cinnamoyl-YPGKF-NH2 in water or DMSO?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from [Link]

  • Particle Peptides. (n.d.). Peptide Calculator. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

Sources

SLIGRL-NH2 for In Vivo Mouse Itch Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The study of pruritus, or itch, is a rapidly advancing field, driven by the need for more effective treatments for chronic itch conditions such as atopic dermatitis and psoriasis. A key challenge in this research is distinguishing between histamine-dependent and histamine-independent itch pathways. While histamine is a well-known pruritogen, many chronic itch states are resistant to antihistamines, highlighting the importance of non-histaminergic mechanisms.

One of the most critical pathways implicated in histamine-independent itch is mediated by Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) expressed on sensory neurons, keratinocytes, and immune cells.[1][2][3][4] Endogenous proteases like trypsin and mast cell tryptase can cleave the N-terminus of PAR2, exposing a "tethered ligand" that self-activates the receptor. SLIGRL-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that mimics this tethered ligand, serving as a potent and selective agonist for inducing PAR2-mediated signaling.[5][6] Its use in preclinical mouse models has been instrumental in dissecting the molecular basis of non-histaminergic itch.

This guide provides a comprehensive overview of the mechanism, dosages, and detailed protocols for using SLIGRL-NH2 to induce acute itch in mice, offering researchers a robust tool for investigating pruritus and screening novel anti-pruritic therapeutics.

Mechanism of Action: The Dual Role of SLIGRL-NH2

Historically, the itch-inducing effect of SLIGRL-NH2 has been attributed to the activation of PAR2 on primary sensory neurons.[5] Upon binding, PAR2 couples primarily through Gαq/11, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of downstream effectors like Transient Receptor Potential (TRP) channels (e.g., TRPV1 and TRPA1), ultimately causing neuronal depolarization and the transmission of an itch signal to the spinal cord.[7]

However, groundbreaking research has revealed a more complex mechanism. Studies have shown that SLIGRL-NH2-induced scratching is significantly diminished in mice lacking MrgprC11 (Mas-related G protein-coupled receptor C11), but not in PAR2 knockout mice.[6][8] This indicates that in mice, MrgprC11, another GPCR expressed in a specific subset of sensory neurons, is the primary mediator of SLIGRL-NH2-evoked itch.[8] While SLIGRL-NH2 can activate both receptors, its pruritic action appears to be predominantly channeled through MrgprC11.[6]

This dual activity is a critical consideration for experimental design. While SLIGRL-NH2 remains an invaluable tool for inducing non-histaminergic itch, researchers must acknowledge that its effects in mice are likely mediated by MrgprC11, the murine ortholog of the human MRGPRX2 receptor.[7][8]

PAR2_MrgprC11_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SLIGRL SLIGRL-NH2 PAR2 PAR2 SLIGRL->PAR2 Activates MrgprC11 MrgprC11 SLIGRL->MrgprC11 Primarily Mediates Itch Gq11_P Gαq/11 PAR2->Gq11_P Gq11_M Gαq/11 MrgprC11->Gq11_M PLC Phospholipase C (PLC) Gq11_P->PLC Gq11_M->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers TRP TRPV1 / TRPA1 Activation Ca_release->TRP Depolarization Neuronal Depolarization TRP->Depolarization Itch Itch Sensation Depolarization->Itch

Fig 1. Signaling pathway for SLIGRL-NH2-induced itch in mouse sensory neurons.

In Vivo Dosage and Administration: A Comparative Summary

The effective dose of SLIGRL-NH2 can vary depending on the mouse strain, injection site, and specific research question. Intradermal (i.d.) or subcutaneous (s.c.) injections are the most common routes of administration. The nape of the neck is a preferred site as it prevents the animal from immediately licking the injected substance, which could confound behavioral results.

The following table summarizes dosages and administration details from key studies. This data serves as a guide for dose-ranging experiments to determine the optimal concentration for your specific model.

Dose Range per SiteAdministration RouteInjection SiteMouse StrainKey Findings & ObservationsReference
10 - 50 µgIntradermal (i.d.)Rostral BackICRDose-dependent scratching, peaking around 5 min and lasting ~30 min. Effect is histamine-independent.
25 - 200 µgIntradermal (i.d.)Nape of NeckSwissDose-dependent scratching behavior. Itch is mediated by kinin B1 and B2 receptors downstream of PAR2 activation.[9]
35 µgIntradermal (i.d.)Rostral BackICRIn a dry skin model, SLIGRL-NH2-evoked scratching is significantly enhanced, suggesting peripheral sensitization.[10]
50 µgIntradermal (i.d.)HindpawICRExcites superficial dorsal horn neurons, consistent with a role in signaling itch.[11]
50 µgIntradermal (i.d.)Rostral BackICRUsed to induce scratching behavior for electrophysiological and Fos expression studies in the spinal cord.[12]
100 µg (approx. 2.0 mM in 50 µl)Subcutaneous (s.c.)Nape of NeckC57BL/6Itch response is abolished in Mrgpr-cluster knockout mice but not in PAR2 knockout mice.[6]

Causality Behind Experimental Choices:

  • Dose Selection: A dose of 50 µg per site is a well-validated starting point for robust itch induction in most common mouse strains.[11][12] Lower doses (10-25 µg) can be used to study sensitization, while higher doses (up to 200 µg) may be used but risk activating nociceptive (pain) pathways.

  • Injection Volume: A small injection volume (e.g., 10-50 µL) is crucial to minimize tissue distension, which can itself cause a behavioral response.

  • Administration Route: Intradermal injection delivers the agonist directly to the dermal layer where sensory nerve endings are abundant, often resulting in a more potent and localized response compared to subcutaneous injection.

Detailed Experimental Protocol: SLIGRL-NH2-Induced Acute Itch

This protocol outlines a standard procedure for inducing and quantifying acute itch behavior in mice using SLIGRL-NH2.

1. Animal and Housing

  • Species/Strain: Male ICR or C57BL/6 mice (8-10 weeks old) are commonly used. Note that some studies report sex differences, with female mice showing a significantly higher scratching response to SLIGRL-NH2.[13]

  • Acclimatization: House mice individually for at least 3-5 days before the experiment to minimize stress. On the day of the experiment, place them in the observation chambers (e.g., clear plexiglass arenas) for at least 60 minutes to acclimatize to the testing environment. This reduces exploratory or stress-induced grooming that could be mistaken for itch-related scratching.

2. Reagent Preparation

  • SLIGRL-NH2 Stock Solution: Prepare a 10 mg/mL stock solution of SLIGRL-NH2 (powder) in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration (e.g., 1 mg/mL for a 50 µg dose in 50 µL) using sterile 0.9% saline. Keep on ice.

  • Vehicle Control: Use the same sterile 0.9% saline used for dilution.

  • Inactive Peptide Control (Recommended): Prepare the reverse sequence peptide, LRGILS-NH2, at the same molar concentration as the SLIGRL-NH2 working solution. This control is critical to ensure the observed behavior is due to specific receptor activation and not a non-specific response to a peptide injection.[7][9]

3. Injection Procedure

  • Restraint: Gently restrain the mouse. Manual restraint is often sufficient and minimizes stress compared to mechanical restrainers.

  • Injection Site: Shave a small patch of fur on the nape of the neck 24 hours prior to injection.

  • Injection: Using a 30-gauge needle attached to a Hamilton syringe, administer a 50 µL intradermal injection into the shaved area. A successful i.d. injection will raise a small, transient bleb under the skin.

4. Behavioral Observation and Quantification

  • Recording: Immediately after injection, return the mouse to its observation chamber. Record behavior for 30-60 minutes using a video camera positioned to have a clear view of the animal.

  • Quantification: An observer, blinded to the treatment groups, should analyze the video recordings.

    • Definition of a Scratch Bout: A scratch bout is defined as one or more rapid movements of the hind paw towards the injection site, ending when the mouse either returns its hind paw to the floor or begins licking the paw.[6]

    • Data Collection: Count the total number of scratch bouts in 5-minute intervals for the duration of the observation period. The peak response to SLIGRL-NH2 typically occurs within the first 5-15 minutes and subsides by 30 minutes.[5][9]

experimental_workflow acclimatize Step 1: Acclimatization (≥60 min in testing arena) prepare Step 2: Reagent Preparation (SLIGRL-NH2, Vehicle, Controls) acclimatize->prepare Pre-Experiment inject Step 3: Intradermal Injection (50 µL into nape of neck) prepare->inject record Step 4: Behavioral Recording (Video record for 30-60 min) inject->record analyze Step 5: Data Analysis (Count scratch bouts in 5-min intervals) record->analyze result Result: Time Course of Pruritic Response analyze->result

Fig 2. Standard experimental workflow for a SLIGRL-NH2-induced acute itch model.

References

  • Costa, R., et al. (2010). The role of kinin B1 and B2 receptors in the scratching behaviour induced by proteinase-activated receptor-2 agonists in mice. British Journal of Pharmacology. Available at: [Link]

  • Akiyama, T., et al. (2009). Excitation of Mouse Superficial Dorsal Horn Neurons by Histamine and/or PAR-2 Agonist: Potential Role in Itch. Journal of Neurophysiology. Available at: [Link]

  • Liu, Q., et al. (2011). PAR2 plays a minimal role in SLIGRL-induced itch. ResearchGate. Available at: [Link]

  • Akiyama, T., et al. (2010). Enhanced responses of lumbar superficial dorsal horn neurons to intradermal PAR-2 agonist but not histamine in a mouse hindpaw dry skin itch model. Journal of Neurophysiology. Available at: [Link]

  • Shimada, S. G., et al. (2006). Scratching behavior in mice induced by the proteinase-activated receptor-2 agonist, SLIGRL-NH2. European Journal of Pharmacology. Available at: [Link]

  • Akiyama, T., et al. (2012). Behavioral model of itch, alloknesis, pain and allodynia in the lower hindlimb and correlative responses of lumbar dorsal horn neurons in the mouse. Pain. Available at: [Link]

  • Liu, Q., et al. (2011). The distinct roles of two GPCRs, MrgprC11 and PAR2, in itch and hyperalgesia. Science Signaling. Available at: [Link]

  • Akiyama, T., et al. (2010). Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch. Pain. Available at: [Link]

  • Steinhoff, M., et al. (2014). Role of PAR-2 in Neuroimmune Communication and Itch. Neuro-Immune-Gastroenterology. Available at: [Link]

  • Liu, Q., et al. (2011). The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia. Science Signaling. Available at: [Link]

  • Akiyama, T., et al. (2009). Activation of Superficial Dorsal Horn Neurons in the Mouse by a PAR-2 Agonist and 5-HT: Potential Role in Itch. Journal of Neuroscience. Available at: [Link]

  • Takanami, A., et al. (2014). Sex-related differences in SLIGRL-induced pruritus in mice. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Tillu, D. V., et al. (2020). Protease-Activated Receptor 2 (PAR2) expressed in sensory neurons contributes to signs of pain and neuropathy in paclitaxel treated mice. Neurobiology of Pain. Available at: [Link]

  • Avet, C., et al. (2022). Activation of protease-activated receptor 2 induces hyperexcitability in human sensory neurons. Migraine Science Collaborative. Available at: [Link]

  • LaVinka, P. C., et al. (2020). The cellular basis of protease activated receptor type 2 (PAR2) evoked mechanical and affective pain. bioRxiv. Available at: [Link]

  • Tillu, D. V., et al. (2020). Protease-Activated Receptor 2 (PAR2) Expressed in Sensory Neurons Contributes to Signs of Pain and Neuropathy in Paclitaxel Treated Mice. Neurobiology of Pain. Available at: [Link]

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Application Notes and Protocols for SLIGRL-NH2 Administration in Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of SLIGRL-NH2 for studying inflammation. This document details the mechanism of action, various administration routes with specific protocols, and methods for assessing the resulting inflammatory response.

Introduction: The Role of PAR2 in Inflammation and the Utility of SLIGRL-NH2

Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR), is a key player in modulating inflammatory responses, pain perception, and tissue repair.[1][2] It is expressed on a variety of cells, including epithelial, endothelial, and immune cells.[3][4] Unlike typical receptors activated by ligand binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[3][5] This cleavage unmasks a tethered ligand sequence (SLIGRL in rodents) that binds to the receptor, initiating intracellular signaling cascades.[5][6]

SLIGRL-NH2 is a synthetic peptide that mimics this endogenous tethered ligand, allowing for the direct and specific activation of PAR2 without the need for proteolytic enzymes.[6][7] This property makes SLIGRL-NH2 an invaluable tool for investigating the precise roles of PAR2 in various inflammatory models.[6] Activation of PAR2 by SLIGRL-NH2 can trigger the release of pro-inflammatory mediators, and its effects are concentration-dependent.[1][5][8]

Mechanism of Action: PAR2 Signaling Pathway

Upon binding of SLIGRL-NH2, PAR2 undergoes a conformational change that activates intracellular G proteins, primarily Gαq/11, Gαi, and Gα12/13.[5] This initiates a cascade of downstream signaling events, including:

  • Calcium Mobilization: Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key event in many inflammatory processes.

  • MAPK Pathway Activation: PAR2 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), contributing to gene expression changes associated with inflammation.[5]

  • NF-κB Activation: In macrophages, SLIGRL-NH2 has been shown to enhance the translocation of the NF-κB p65 subunit to the nucleus, a critical step in the transcription of pro-inflammatory cytokines.[9]

The following diagram illustrates the canonical PAR2 signaling pathway activated by SLIGRL-NH2.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SLIGRL-NH2 SLIGRL-NH2 PAR2 PAR2 G-Protein Coupled Receptor SLIGRL-NH2->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK IkappaB IκB PKC->IkappaB Phosphorylates nucleus Nucleus MAPK->nucleus NFkappaB NF-κB NFkappaB->nucleus Translocates inflammation Pro-inflammatory Gene Transcription nucleus->inflammation

Caption: PAR2 signaling cascade initiated by SLIGRL-NH2.

Preparation of SLIGRL-NH2 for Administration

Proper preparation of SLIGRL-NH2 is critical for obtaining reliable and reproducible results.

Solubility and Storage:

  • Solubility: SLIGRL-NH2 is soluble in water (up to 1 mg/ml) and DMSO (up to 100 mg/mL).[10] For in vivo studies, it is often necessary to prepare a stock solution in a solvent like DMSO and then dilute it into a vehicle suitable for injection.

  • Storage: Store the solid peptide at -20°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[10] Avoid repeated freeze-thaw cycles.

Vehicle Solutions for In Vivo Administration:

The choice of vehicle is crucial and depends on the administration route and experimental design. Here are some commonly used vehicle formulations[10]:

Vehicle ComponentProtocol 1Protocol 2Protocol 3
DMSO10%10%10%
PEG30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%
Final Solubility ≥ 2.5 mg/mL ≥ 2.5 mg/mL ≥ 2.5 mg/mL

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]

In Vivo Administration Routes and Protocols

The choice of administration route depends on the research question and the target tissue. The following protocols are designed for mouse models of inflammation.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic administration, allowing for the study of widespread inflammatory responses.[11]

Protocol Workflow:

IP_Workflow start Start prepare Prepare SLIGRL-NH2 Solution start->prepare restrain Restrain Mouse inject Inject into Lower Abdominal Quadrant restrain->inject 27-30G needle prepare->restrain monitor Monitor Animal inject->monitor assess Assess Inflammation monitor->assess end End assess->end

Caption: Workflow for intraperitoneal injection of SLIGRL-NH2.

Detailed Protocol:

  • Preparation: Prepare the SLIGRL-NH2 solution in a suitable vehicle at the desired concentration. A typical dose range for systemic effects is 0.03-1 µmol/kg.[12] For some applications, co-administration with an aminopeptidase inhibitor like amastatin (2.5 mg/kg, i.p.) may be necessary to prevent peptide degradation.[12]

  • Animal Handling: Properly restrain the mouse, ensuring the head is tilted downwards to displace the abdominal organs.[11]

  • Injection: Using a 27-30 gauge needle, inject the solution into the lower right or left abdominal quadrant, avoiding the midline. The injection volume should typically not exceed 10 ml/kg.[11]

  • Controls: Administer a vehicle-only control group and a group receiving an inactive reverse peptide (e.g., LRGILS-NH2) to ensure the observed effects are specific to PAR2 activation.[8]

  • Assessment: At predetermined time points, assess systemic or localized inflammation through methods such as measuring cytokine levels in serum or peritoneal lavage fluid, or quantifying leukocyte infiltration into specific tissues.[13]

Intradermal (i.d.) Injection

Intradermal injection is used to induce a localized inflammatory response, often in the paw or ear, to study cutaneous inflammation and neurogenic inflammation.[5]

Protocol Workflow:

ID_Workflow start Start prepare Prepare SLIGRL-NH2 Solution start->prepare anesthetize Anesthetize Mouse measure_baseline Measure Baseline Paw/Ear Thickness anesthetize->measure_baseline prepare->anesthetize inject Inject into Dermis of Paw or Ear measure_post Measure Post-Injection Thickness inject->measure_post Time course measure_baseline->inject 30G needle calculate Calculate Edema measure_post->calculate end End calculate->end

Caption: Workflow for intradermal injection and edema measurement.

Detailed Protocol:

  • Preparation: Dissolve SLIGRL-NH2 in sterile saline or phosphate-buffered saline (PBS).

  • Animal Handling: Anesthetize the mouse according to approved institutional protocols.

  • Baseline Measurement: Using a digital caliper, measure the thickness of the paw or ear at the intended injection site.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the SLIGRL-NH2 solution into the dermal layer of the paw or ear using a 30-gauge needle.

  • Post-Injection Measurement: At various time points after injection (e.g., 30 minutes, 1, 2, 4, and 6 hours), re-measure the thickness of the paw or ear.

  • Edema Calculation: Calculate the change in thickness from baseline to determine the extent of edema.

  • Controls: Inject the contralateral paw or ear with vehicle alone.

Intranasal (i.n.) Administration

Intranasal administration is used to study airway inflammation.[14]

Detailed Protocol:

  • Preparation: Dissolve SLIGRL-NH2 in sterile saline.

  • Animal Handling: Lightly anesthetize the mouse.

  • Administration: While the mouse is in a supine position, instill a small volume (e.g., 20-50 µL) of the SLIGRL-NH2 solution into the nares.

  • Assessment: At desired time points, perform bronchoalveolar lavage (BAL) to collect airway fluids and cells. Analyze BAL fluid for inflammatory cell counts (e.g., neutrophils) and cytokine levels.[14]

Intracolonic (i.c.) Administration

Intracolonic administration is used to model inflammatory bowel disease and study gut inflammation.[8]

Detailed Protocol:

  • Preparation: Dissolve SLIGRL-NH2 in saline.[8]

  • Animal Handling: Anesthetize the mouse.[8]

  • Administration: Gently insert a small polyethylene catheter intrarectally to a depth of approximately 4 cm.[8] Slowly instill the SLIGRL-NH2 solution through the catheter.[8]

  • Assessment: After a set period (e.g., 4 hours), collect colonic tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), assess tissue damage histologically, and measure mRNA levels of inflammatory cytokines like IFN-γ and TNF-α.[8]

In Vitro Applications

SLIGRL-NH2 is also widely used in cell culture experiments to investigate the cellular mechanisms of PAR2 activation.

Protocol for Macrophage Stimulation:

  • Cell Culture: Culture peritoneal macrophages or macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Treat the cells with SLIGRL-NH2 at a concentration range of 10-100 µM. A common concentration used is 30 µM.[9][15] In some experimental paradigms, cells can be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS).[15]

  • Incubation: Incubate the cells for a specified period (e.g., 1-6 hours) depending on the endpoint being measured.[9][15]

  • Assessment: Analyze cell lysates or supernatants for inflammatory markers. This can include measuring cytokine secretion by ELISA, assessing NF-κB translocation by immunofluorescence or Western blot, or evaluating phagocytic activity.[9][15][16]

Methods for Quantifying Inflammation

The choice of method to quantify inflammation will depend on the administration route and the specific research question.

MethodDescriptionApplication
Paw/Ear Edema Measurement Use of a digital caliper to measure the swelling induced by an inflammatory agent.A primary endpoint for intradermal administration.
Myeloperoxidase (MPO) Assay A colorimetric assay to quantify the MPO enzyme, which is abundant in neutrophils.Used to measure neutrophil infiltration into tissues such as the colon or lung.[8]
Enzyme-Linked Immunosorbent Assay (ELISA) A plate-based assay to detect and quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-γ) in biological fluids or cell culture supernatants.[16]A versatile method applicable to most inflammation models.
Histology Microscopic examination of tissue sections stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.Provides qualitative and semi-quantitative assessment of tissue inflammation.
Flow Cytometry Analysis of cell populations in blood, BAL fluid, or digested tissues to quantify specific immune cell subsets.Provides detailed characterization of the cellular inflammatory response.
Quantitative PCR (qPCR) Measurement of the mRNA expression levels of inflammatory genes in cells or tissues.[8]Used to assess the transcriptional response to PAR2 activation.
In Vivo Imaging Non-invasive techniques like bioluminescence imaging can be used to visualize and track inflammatory processes in real-time.[17]Allows for longitudinal studies of inflammation in the same animal.

Conclusion

SLIGRL-NH2 is a potent and specific tool for activating PAR2 and investigating its role in inflammation. The selection of the appropriate administration route, dosage, and outcome measures is critical for designing robust and informative studies. These application notes provide a foundation for researchers to develop and implement protocols tailored to their specific research objectives in the field of inflammation and drug discovery.

References

  • The PAR2 agonist peptide SLIGRL-NH2 modulates LPS-induced phagocytosis... ResearchGate. Available from: [Link]

  • Kawabata, A., et al. (2005). 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice. British Journal of Pharmacology, 144(3), 421-427. Available from: [Link]

  • Azpiazu, D., et al. (2024). Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. Cell Communication and Signaling, 22(1), 245. Available from: [Link]

  • Protease-activated receptor 2. Wikipedia. Available from: [Link]

  • Cenac, N., et al. (2004). PAR2 activation alters colonic paracellular permeability in mice via IFN-γ-dependent and -independent pathways. The Journal of Physiology, 557(Pt 2), 581-591. Available from: [Link]

  • The PAR2-AP SLIGRL-NH2 enhances NF-κB p65 translocation and expression... ResearchGate. Available from: [Link]

  • Boitano, S., et al. (2011). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. The Journal of Biological Chemistry, 286(21), 18509-18520. Available from: [Link]

  • McGuire, J. J., et al. (2002). Protease-activated receptor-2 activating peptide SLIGRL inhibits bacterial lipopolysaccharide-induced recruitment of polymorphonuclear leukocytes into the airways of mice. American Journal of Respiratory Cell and Molecular Biology, 26(6), 724-730. Available from: [Link]

  • Hollenberg, M. D., et al. (2005). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology, 145(4), 543-552. Available from: [Link]

  • Mésange, P., et al. (2022). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. International Journal of Molecular Sciences, 23(19), 11627. Available from: [Link]

  • Rothmeier, A. S., & Ruf, W. (2012). Protease-activated receptor 2 signaling in inflammation. Seminars in Immunopathology, 34(1), 133-149. Available from: [Link]

  • Alshurafa, H., et al. (2004). A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation. BMC Immunology, 5, 13. Available from: [Link]

  • Lee, D., et al. (2013). In Vivo Imaging Method to Distinguish Acute and Chronic Inflammation. Journal of Visualized Experiments, (74), e50245. Available from: [Link]

  • Zhang, Y., et al. (2023). Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases. Frontiers in Immunology, 14, 1269305. Available from: [Link]

  • Is there a recommended intraperitoneal injection dosage of GPR132 antagonist for Apoe-/- mice?. ResearchGate. Available from: [Link]

  • In Vivo Probes for Detecting Inflammation Markers in Humans and Animals. News-Medical.net. Available from: [Link]

  • Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. Sino Biological. Available from: [Link]

  • Derivatized 2-Furoyl-LIGRLO-amide, a Versatile and Selective Probe for Proteinase-Activated Receptor 2: Binding and Visualization. ResearchGate. Available from: [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. National Center for Biotechnology Information. Available from: [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. National Center for Biotechnology Information. Available from: [Link]

  • Bactericidal/Permeability-Increasing Protein Downregulates the Inflammatory Response in In Vivo Models of Arthritis. MDPI. Available from: [Link]

  • Non-invasive method for assessment of inflammation. National Center for Biotechnology Information. Available from: [Link]

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Technical Guide: Optimizing SLIGRL-NH2 Stability and Efficacy in In Vitro PAR2 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of SLIGRL-NH2

SLIGRL-NH2 is a synthetic peptide agonist used to study Protease-Activated Receptor 2 (PAR2).[1][2][3][4][5] It mimics the tethered ligand sequence (Ser-Leu-Ile-Gly-Arg-Leu) exposed after the receptor is cleaved by proteases like trypsin or tryptase.[4] While it is a standard tool for elucidating PAR2-dependent pathways (calcium mobilization, MAPK activation) independent of protease activity, its utility is frequently compromised by its metabolic instability in biological media.

The Core Challenge: In cell culture environments, particularly those supplemented with Fetal Bovine Serum (FBS), SLIGRL-NH2 is rapidly degraded. This degradation leads to inconsistent EC50 values, "false negative" signaling results, and poor reproducibility. This guide details the mechanisms of this instability and provides validated protocols to stabilize the peptide and ensure data integrity.

Mechanism of Action & Degradation

To optimize your assay, you must understand the competition between Receptor Activation and Peptide Hydrolysis .

The Degradation Pathway

The primary cause of SLIGRL-NH2 instability is Aminopeptidase activity.

  • N-Terminal Vulnerability: The N-terminal Serine (Ser) is essential for receptor binding. Serum contains abundant aminopeptidases that cleave this residue.

  • C-Terminal Protection: The amide group (-NH2) at the C-terminus protects against carboxypeptidases, but it offers no protection against the primary threat of N-terminal hydrolysis.

  • Consequence: Once the N-terminal Serine is cleaved, the remaining fragment (LIGRL-NH2) is biologically inactive at PAR2.

Visualization: Activation vs. Degradation

The following diagram illustrates the race between signal transduction and enzymatic destruction.

PAR2_Pathway SLIGRL SLIGRL-NH2 (Active Agonist) PAR2 PAR2 Receptor (Cell Surface) SLIGRL->PAR2  Binds & Activates Fragments Inactive Fragments (LIGRL-NH2) SLIGRL->Fragments  Degradation Signal Signaling Cascade (Ca2+, MAPK) PAR2->Signal  Transduction Aminopeptidase Serum Aminopeptidases (e.g., in FBS) Aminopeptidase->SLIGRL  Hydrolysis (N-term)

Figure 1: The kinetic competition between PAR2 activation and aminopeptidase-mediated inactivation of SLIGRL-NH2.[6]

Comparative Stability Profile

Before designing your experiment, compare SLIGRL-NH2 with its stabilized counterpart, 2-Furoyl-LIGRLO-NH2 . The latter is often recommended for longer-duration assays.

Table 1: Agonist Stability and Potency Comparison

FeatureSLIGRL-NH2 (Standard)2-Furoyl-LIGRLO-NH2 (Stabilized)
Primary Degradation Rapid N-terminal hydrolysis by Aminopeptidases.[7]Resistant to Aminopeptidases due to N-terminal Furoyl group.
Est. Half-Life (10% Serum) < 30 Minutes (Rapid loss of efficacy)> 4 Hours (High stability)
Potency (Ca2+ Flux) Moderate (EC50 ~ 5-10 µM)High (EC50 ~ 0.1-0.5 µM)
Recommended Use Acute signaling (0-15 min), Trypsin control studies.Long-term incubation (24h+), In vivo studies.
Solubility Water/DMSODMSO recommended

Validated Experimental Protocols

Protocol 1: Preparation and Storage (The "Cold Chain")

Goal: Prevent pre-experimental degradation.

  • Reconstitution:

    • Dissolve lyophilized SLIGRL-NH2 in sterile, endotoxin-free water or 10% DMSO to a stock concentration of 10 mM .

    • Note: DMSO improves solubility for hydrophobic batches but ensure final assay concentration is < 0.1%.

  • Aliquoting:

    • Do not freeze the bulk stock repeatedly.[8][9]

    • Aliquot into single-use volumes (e.g., 20 µL) in low-binding microcentrifuge tubes.

  • Storage:

    • Store lyophilized powder at -20°C (stable for 1 year).

    • Store aliquots at -80°C (stable for 6 months).

    • Critical: Allow vials to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which accelerates hydrolysis.[10]

Protocol 2: Self-Validating Stability Assessment

Goal: Determine the specific half-life of SLIGRL-NH2 in your specific media composition.

Methodology: RP-HPLC or LC-MS Analysis.

Workflow Diagram:

Stability_Assay Media Cell Culture Media (37°C, +/- FBS) Spike Spike SLIGRL-NH2 (Final: 100 µM) Media->Spike Incubate Incubation (0, 15, 30, 60, 120 min) Spike->Incubate Quench Quench: Add 1% TFA or Acetonitrile (1:1) Incubate->Quench Spin Centrifuge (10,000 x g, 10 min) Quench->Spin Analyze Analyze Supernatant (HPLC/MS) Spin->Analyze

Figure 2: Step-by-step workflow for quantifying peptide stability in culture media.[3]

Step-by-Step Procedure:

  • Preparation: Warm 1 mL of your specific cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Spike: Add SLIGRL-NH2 to a final concentration of 100 µM (high concentration ensures detection).

  • Sampling:

    • Immediately remove 100 µL for the T=0 control.

    • Incubate the rest at 37°C.

    • Remove 100 µL aliquots at T=15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer aliquots into tubes containing 100 µL of 1% Trifluoroacetic Acid (TFA) or ice-cold Acetonitrile to stop enzymatic activity and precipitate serum proteins.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into an HPLC (C18 column) monitoring UV at 214 nm. Calculate the Area Under the Curve (AUC) relative to T=0.

Protocol 3: Assay Optimization for Cell Culture

Goal: Maximize signal-to-noise ratio in functional assays.

If you must use SLIGRL-NH2 (rather than the furoyl analog), use the "Serum-Starve Pulse" method.

  • Serum Starvation:

    • Wash cells 2x with PBS.

    • Incubate cells in serum-free media (e.g., Opti-MEM or plain DMEM) for 2–4 hours prior to the experiment. This removes soluble aminopeptidases derived from the serum.

  • Peptide Addition:

    • Prepare the SLIGRL-NH2 working solution in serum-free media .

    • Add to cells.

  • Timing:

    • Limit assay windows to < 30 minutes for acute signals (Ca2+, phosphorylation).

    • For longer assays (gene expression), re-spike the peptide every 60–90 minutes, or switch to 2-Furoyl-LIGRLO-NH2.

  • Inhibitor Option (Use with Caution):

    • Amastatin (10 µM) is an aminopeptidase inhibitor that can extend the half-life of SLIGRL-NH2.

    • Warning: Amastatin can be toxic to sensitive cell lines and may alter other cellular metabolic processes. Always run a "Vehicle + Amastatin" control.

References

  • MedChemExpress. SLIGRL-NH2 Product Information and Stability. Retrieved from

  • Kawabata, A., et al. (2004). Potent and metabolically stable agonists for protease-activated receptor-2: evaluation of activity in multiple assay systems in vitro and in vivo.[4][7] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • McGuire, J.J., et al. (2004). 2-Furoyl-LIGRLO-amide: A Potent and Selective Proteinase-Activated Receptor 2 Agonist.[1][4] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Tocris Bioscience. SLIGRL-NH2 Technical Data and Solubility. Retrieved from

  • Bachem. Handling and Storage Guidelines for Peptides. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: SLIGRL-NH2 Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Protease-Activated Receptor 2 (PAR2) agonist, SLIGRL-NH2. This document addresses one of the most common experimental hurdles encountered with this peptide: its variable solubility in aqueous solutions versus organic solvents like Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, understanding and overcoming this challenge is critical for obtaining reliable and reproducible results. This guide provides in-depth explanations, validated protocols, and troubleshooting steps to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding SLIGRL-NH2 solubility.

Q1: I'm having trouble dissolving SLIGRL-NH2 in water or PBS. Why is it so difficult?

A: The difficulty you're experiencing stems directly from the peptide's primary amino acid sequence: Ser-Leu-Ile-Gly-Arg-Leu-NH2 . While this peptide contains hydrophilic residues (Serine and the positively charged Arginine), it is dominated by a high proportion of hydrophobic residues (two Leucines and one Isoleucine).

In an aqueous environment, these hydrophobic side chains are repelled by polar water molecules. To achieve a more thermodynamically stable state, the peptide molecules will self-associate, clustering their hydrophobic regions together to minimize contact with water. This process, known as aggregation, effectively reduces the amount of peptide that can be freely dissolved, leading to cloudiness, precipitation, or the formation of gels.[1][2] The C-terminal amidation also removes the negative charge of a free carboxyl group, which can further influence these interactions.[3]

Q2: Why does SLIGRL-NH2 dissolve so much more easily in DMSO?

A: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that is exceptionally effective at dissolving molecules with mixed polarity like SLIGRL-NH2.[4][5] Unlike water, DMSO can efficiently solvate both the hydrophilic (polar/charged) and hydrophobic (nonpolar) portions of the peptide. It disrupts the intermolecular hydrogen bonds that drive aggregation and can fully surround the hydrophobic side chains, preventing the self-association that occurs in water.[6] This makes it the recommended solvent for preparing high-concentration stock solutions.[7][8]

Q3: What are the reported solubility limits for SLIGRL-NH2?

A: Solubility data from different suppliers can vary, likely due to differences in synthesis, purification (counter-ion), and the specific conditions used for testing. It is crucial to treat these values as guidelines and to perform a small-scale solubility test on your specific lot of peptide before dissolving the entire sample.[7]

SolventReported SolubilitySource(s)Notes
Water1 mg/mL[9][10]Often requires physical assistance like sonication.
Water20 - 80 mg/mL[11][12]These higher values likely represent the maximum possible solubility and almost certainly require sonication or other aids.[11][12]
DMSO80 mg/mL[11]Generally considered the most reliable solvent for high concentrations.

Q4: I've dissolved my SLIGRL-NH2 in 100% DMSO. Can I add this directly to my aqueous cell culture medium?

A: Yes, this is the standard and recommended procedure. However, you must be cautious about the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells or induce unintended biological effects, such as anti-inflammatory responses.[5] For most cell-based assays, the final concentration of DMSO should not exceed 0.5-1.0%.[13]

Crucial Insight: Always prepare a concentrated stock solution in 100% DMSO and then dilute it serially into your aqueous buffer or cell culture medium to reach the desired final peptide concentration, ensuring the final DMSO concentration remains within a safe, non-toxic range.

Part 2: Troubleshooting and Experimental Protocols

This section provides a logical workflow and detailed protocols for successfully solubilizing SLIGRL-NH2.

Workflow for Choosing a Solubilization Strategy

Before you begin, use this decision tree to select the appropriate protocol.

G start Desired Final Peptide Concentration? low_conc Low Concentration (< 1 mg/mL) start->low_conc high_conc High Concentration Stock (> 1 mg/mL) start->high_conc protocol1 Use Protocol 1: Aqueous Solubilization low_conc->protocol1 protocol2 Use Protocol 2: DMSO Solubilization high_conc->protocol2 check1 Is the solution clear? protocol1->check1 check2 Dilute stock into aqueous buffer for use protocol2->check2 fail Solution is cloudy or has precipitate check1->fail No success Success: Solution is ready for experiment or storage check1->success Yes check2->success protocol3 Use Protocol 3: Advanced Techniques fail->protocol3 protocol3->success

Caption: Decision workflow for SLIGRL-NH2 solubilization.

Protocol 1: Aqueous Solubilization (for concentrations ≤ 1 mg/mL)

This method is suitable for preparing working solutions directly if a low concentration is sufficient.

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Initial Solvent Addition: Add the required volume of sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.4) to the vial to achieve the target concentration.

  • Initial Mixing: Gently vortex the vial for 30-60 seconds. Do not shake vigorously, as this can cause foaming and potentially denature the peptide.

  • Sonication (Critical Step): Place the vial in a bath sonicator for 5-10 minutes.[11][12]

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations in the solvent. The collapse of these bubbles generates energy that physically breaks apart peptide aggregates, significantly enhancing dissolution.[7][14]

  • Visual Inspection: Check the solution for clarity against a dark background. If particulates or cloudiness remain, repeat the sonication step.

  • Final Step: Once dissolved, briefly centrifuge the vial to pull down any solution from the walls and cap. The solution is now ready for use. If you choose to use water as the stock solvent, it is recommended to filter and sterilize it with a 0.22 µm filter before use.[12]

Protocol 2: DMSO Solubilization (for High-Concentration Stock Solutions)

This is the most reliable method for preparing concentrated stocks for long-term storage and subsequent dilution.

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial.

    • Expert Insight: It is critical to dissolve the peptide completely in 100% DMSO before adding any aqueous buffer.[14] Premixing DMSO and water can lower the overall solvating power and may fail to dissolve the peptide effectively.

  • Mixing: Vortex the vial for 1-2 minutes until the solution is completely clear. Sonication can be used if needed but is often unnecessary with DMSO.

  • Storage: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[12]

  • Application: For experiments, thaw an aliquot and dilute it into your final aqueous assay buffer or media to the desired working concentration.

Protocol 3: Advanced Solubilization for Persistent Issues

If you still face issues after following Protocol 1, these advanced steps can be taken.

  • pH Adjustment:

    • Rationale: SLIGRL-NH2 is a basic peptide due to the Arginine residue and the N-terminal amine.[8][15] At neutral pH, it carries a net positive charge. Lowering the pH slightly can increase this positive charge, leading to greater electrostatic repulsion between peptide molecules and discouraging aggregation.[1]

    • Method: If dissolving in water fails, attempt to dissolve the peptide in a small amount of 10-25% aqueous acetic acid, then dilute slowly with water or your buffer to the final desired concentration while monitoring for any precipitation.[4][14]

  • Gentle Warming:

    • Method: Warm the peptide solution to a temperature no higher than 40°C for a short period (5-10 minutes).[4][7]

    • Caution: Overheating can degrade the peptide. This method should be used judiciously and only if other methods fail.

Part 3: Understanding the Science Behind Solubility

A deeper understanding of the molecular forces at play can inform better experimental design.

The Mechanism of Peptide Aggregation in Water

In an aqueous environment, hydrophobic peptide chains disrupt the highly ordered hydrogen-bonding network of water. To minimize this disruption, water molecules form ordered "cages" around the hydrophobic chains. The system can achieve a lower energy state by reducing the surface area of these exposed hydrophobic regions, which drives the peptide molecules to aggregate.

G cluster_0 In Aqueous Solution cluster_1 Hydrophobic Core P1 SLIGRL-NH2 P2 SLIGRL-NH2 P1->P2 Hydrophobic Interaction L1 Leu, Ile P3 SLIGRL-NH2 P2->P3 Hydrophobic Interaction L2 Leu, Ile L3 Leu, Ile

Caption: Hydrophobic residues drive peptide aggregation in water.

This aggregation is the primary physical barrier to achieving high solubility in aqueous buffers and is effectively circumvented by using a solvent like DMSO.

References

  • ResearchGate. (n.d.). The PAR2 agonist peptide SLIGRL-NH2 modulates LPS-induced phagocytosis... [Scientific Diagram]. Retrieved from [Link]

  • Seikagaku, J. (2006). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. Journal of Pharmacological Sciences. Retrieved from [Link]

  • JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • ResearchGate. (2015). What is the maximal solubility of PAR4 antagonist trans-cinnamoyl-YPGKF-NH2 in water or DMSO? Retrieved from [Link]

  • Gazit, E. (2002). Factors affecting the physical stability (aggregation) of peptide therapeutics. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

  • Reddit. (2016). Why dissolving peptides in DMSO? Retrieved from [Link]

  • PubMed. (2023). FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice. Retrieved from [Link]

  • ACS Publications. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2023). DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). The PAR2-AP SLIGRL-NH2 enhances NF-κB p65 translocation and expression... [Scientific Diagram]. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • ACS Publications. (2024). Aggregation Rules of Short Peptides. Retrieved from [Link]

Sources

Technical Support Center: SLIGRL-NH2 Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for SLIGRL-NH2. As a potent agonist for the Protease-Activated Receptor-2 (PAR2), SLIGRL-NH2 is a critical tool in studying inflammation, pain, and gastrointestinal functions. However, its unique physicochemical properties can present a common challenge in the lab: precipitation in aqueous buffers.

This guide, structured by our Senior Application Scientists, provides in-depth, field-proven insights to help you overcome solubility issues, ensuring the integrity and reliability of your experiments. We will move beyond simple instructions to explain the underlying science, empowering you to make informed decisions for your specific research context.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding SLIGRL-NH2 precipitation.

Q1: I just tried to dissolve my lyophilized SLIGRL-NH2 in PBS, and it immediately turned cloudy. Why?

A1: This is a frequent observation and is typically due to a combination of factors related to the peptide's structure and the buffer's properties. SLIGRL-NH2 (Sequence: Ser-Leu-Ile-Gly-Arg-Leu-NH2) has a significant number of hydrophobic amino acids (Leu, Ile) which can drive aggregation.[1] While it also contains a positively charged Arginine (Arg), the overall properties can make it prone to precipitation in neutral pH buffers like PBS, especially at higher concentrations. The peptide is considered basic and will be more soluble in slightly acidic conditions.[2][3]

Q2: What is the best "first-try" solvent for reconstituting lyophilized SLIGRL-NH2?

A2: For creating a concentrated stock solution, sterile, high-purity water is a good starting point.[2] Some suppliers note solubility up to 1 mg/mL in water. If you encounter issues, a small amount of an organic co-solvent like DMSO is highly effective for dissolving hydrophobic peptides and disrupting aggregates.[1][4] You can prepare a high-concentration stock (e.g., 80-100 mg/mL) in DMSO and then dilute it into your aqueous assay buffer.[5][6] Crucially, always add the peptide stock solution to the buffer, not the other way around, while gently vortexing.

Q3: My SLIGRL-NH2 solution was clear initially but precipitated after a freeze-thaw cycle. What happened?

A3: Repeated freeze-thaw cycles are detrimental to peptide stability and can induce aggregation.[7][8] As water freezes, the concentration of solutes (peptide, buffer salts) increases in the unfrozen liquid phase, which can force peptide molecules into close proximity, promoting the formation of aggregates. To avoid this, it is best practice to aliquot your stock solution into single-use volumes before freezing.[9]

Q4: Can I just sonicate or heat the solution to redissolve the precipitate?

A4: Yes, these methods can be effective but must be used with caution.[4][5] Gentle warming (e.g., to 37-40°C) or brief, repetitive sonication can help break up aggregates and increase solubility.[2] However, excessive heat can degrade the peptide, and prolonged sonication can also cause heating.[2] These should be considered rescue methods; optimizing the initial dissolution protocol is always preferred.

Section 2: The Science of SLIGRL-NH2 Solubility

Understanding the molecular properties of SLIGRL-NH2 is key to preventing precipitation.

Amino Acid Composition and Charge

The sequence Ser-Leu-Ile-Gly-Arg-Leu-NH2 dictates its behavior.

  • Hydrophobic Residues: Leucine (Leu) and Isoleucine (Ile) are strongly hydrophobic and are the primary drivers of aggregation through hydrophobic interactions.[1]

  • Charged Residue: Arginine (Arg) has a positively charged guanidinium group at physiological pH.

  • Termini: The N-terminus (Serine) carries a positive charge at acidic to neutral pH. The C-terminus is amidated (-NH2), making it neutral and enhancing its binding affinity to PAR2 compared to a free carboxyl version.[10]

The Critical Role of pH and the Isoelectric Point (pI)

A peptide's net charge is highly dependent on the pH of the solution.[1][11] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. At this point, the lack of electrostatic repulsion allows molecules to aggregate and precipitate more easily.

For SLIGRL-NH2, with a positively charged Arg and N-terminus, the pI will be high (in the basic range). Therefore, at neutral pH (like PBS ~7.4), the peptide has a net positive charge, which promotes solubility. However, if the pH of your buffer is inadvertently high or if the peptide concentration is very high, the repulsive forces may not be sufficient to overcome the strong hydrophobic aggregation tendency. Dissolving the peptide in a slightly acidic buffer (e.g., pH 5-6) will ensure all basic groups are fully protonated, maximizing the net positive charge and electrostatic repulsion between peptide molecules.[12]

Caption: Relationship between buffer pH and the net charge/solubility of SLIGRL-NH2.

Section 3: Troubleshooting Precipitation Issues

Use this decision tree to diagnose and solve SLIGRL-NH2 precipitation problems.

Caption: A decision tree for troubleshooting SLIGRL-NH2 precipitation.

Section 4: Buffer Optimization and Advanced Strategies

If standard methods fail, consider these advanced strategies.

Buffer Composition

The choice of buffer and its components can dramatically affect peptide solubility.[13]

ComponentRecommendationRationale (The "Why")
pH Start with a slightly acidic pH (5.0-6.5).Maximizes the peptide's positive charge, increasing electrostatic repulsion to prevent aggregation.[12]
Buffer Type Consider non-phosphate buffers like MES or HEPES.Phosphate buffers can sometimes interact with peptides or other components in complex media, although they are widely used. Testing alternatives is a standard troubleshooting step.
Ionic Strength Test a range of salt concentrations (e.g., 50-150 mM NaCl).Salt can have a dual effect. It can shield charges, which may promote aggregation, or it can improve solubility depending on the specific peptide and concentration. An optimal concentration must be determined empirically.[12][13]
Additives Consider 5-10% glycerol or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20).These excipients can act as "chaotropic agents" or stabilizers, disrupting the hydrophobic interactions that lead to aggregation.[14]
Organic Co-solvents

For highly problematic peptides, creating a stock solution in an organic solvent is the most reliable approach.

SolventMax Final Assay Conc.Notes
DMSO Typically <1%Excellent for dissolving hydrophobic peptides.[1][4] Ensure your cell-based or enzymatic assay is tolerant to the final DMSO concentration.
DMF Typically <1%Similar to DMSO, a strong polar solvent. Use high-purity, fresh solvent.
Acetonitrile VariesCan be effective but is more volatile. Often used in analytical applications.

Section 5: Validated Experimental Protocols

Follow these step-by-step protocols for reliable results.

Protocol 1: Standard Reconstitution of Lyophilized SLIGRL-NH2

This protocol is the recommended starting point for creating a stable, concentrated stock solution.

  • Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.[15]

  • Add Solvent: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully add the required volume of high-purity sterile water or 100% DMSO to achieve your desired stock concentration (e.g., 10 mg/mL).

  • Promote Dissolution: Gently vortex the vial for 30-60 seconds. If particulates remain, sonicate the vial in a water bath for 1-2 minutes.[5][6]

  • Visual Inspection (Validation): Hold the vial against a dark background to visually confirm that the solution is clear and free of any precipitate.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-protein-binding tubes. Store aliquots at -20°C or preferably -80°C for long-term stability.[8][9]

Protocol 2: Rescue of Precipitated SLIGRL-NH2

Use this protocol if you have an existing solution that has precipitated.

  • Add Co-solvent: If the solution is in an aqueous buffer, add a small amount of an organic solvent like DMSO (e.g., 5-10% of the total volume) to the tube.

  • Acidify: If no organic solvent is permissible, try lowering the pH by adding a very small volume of dilute acetic acid (e.g., 10-30%) dropwise while vortexing.[2] Monitor the solution for clarity.

  • Apply Energy: Gently warm the solution to 37°C for 5-10 minutes. Follow with brief sonication (1-2 minutes).

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble aggregates.[1][2]

  • Quantify (Validation): Carefully transfer the supernatant to a new tube. If possible, determine the concentration of the clarified solution before use, as some peptide may have been lost in the pellet.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Boitano, S., et al. (2011). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. Journal of Biological Chemistry. Retrieved from [Link]

  • Kawabata, A., et al. (2004). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology. Retrieved from [Link]

  • Uddin, S., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]

  • Rabanel, J. M., et al. (2020). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release. Retrieved from [Link]

  • MSJChem. (2015, April 25). B.2 Isoelectric point of amino acids (SL). YouTube. Retrieved from [Link]

  • Buell, A. K., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Mistry, S. N., et al. (2021). Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Mondal, S., et al. (2024, February 4). Ion-Induced Morphological Plasticity in a Self-Assembling Peptide Hydrogel. Langmuir. Retrieved from [Link]

  • Agrisera. (n.d.). How to dissolve a peptide? Retrieved from [Link]

  • LifeTein. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • ResearchGate. (n.d.). The PAR2 agonist peptide SLIGRL-NH2 modulates LPS-induced phagocytosis... [Image]. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Celtek. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]

  • McGuire, J. J., et al. (1998). Activating peptides: identification of a receptor distinct from PAR2 that regulates intestinal transport. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. Retrieved from [Link]

Sources

Troubleshooting variable responses to SLIGRL-NH2 in HEK293 cells

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PAR2-HEK-9942 Subject: Technical Resolution: Variable Potency & Signaling Inconsistency with SLIGRL-NH2 in HEK293 Status: Open Assigned Specialist: Senior Application Scientist, GPCR Signaling Unit

Executive Summary

You are experiencing inconsistent functional responses (likely Calcium flux or ERK phosphorylation) when treating HEK293 cells with the PAR2 agonist SLIGRL-NH2.

This variability is rarely due to a single factor. In HEK293 systems, it typically arises from a convergence of three vectors: peptide instability (hydrolysis/aggregation), biological drift (endogenous receptor density fluctuations), and kinetic mismatch (assay timing vs. receptor desensitization).

This guide deconstructs these variables into a self-validating troubleshooting workflow.

Part 1: Diagnostic Triage (The "Input" & "System")

Before altering your assay parameters, validate the reagents and biological system using this decision matrix.

Vector A: The Peptide (SLIGRL-NH2)

The C-terminal amidation (-NH2) protects the peptide from carboxypeptidases, but it remains vulnerable to aggregation and oxidation.

Critical CheckpointTechnical RationaleAction Item
Solvent Integrity DMSO is hygroscopic. Water accumulation hydrolyzes peptides over time.Do not use DMSO stored >1 month. Reconstitute fresh peptide in anhydrous DMSO to 10-100 mM stocks.
Plastic Adsorption Hydrophobic peptides (Leu/Ile rich) adhere to standard polypropylene.Use siliconized (low-bind) tubes or glass vials. If unavailable, add 0.1% BSA to the working buffer (not the stock).
Freeze-Thaw Cycles Repeated phase changes induce aggregation, lowering effective concentration.Aliquot stocks immediately. Limit to 1 freeze-thaw cycle. Discard leftovers.
Sequence Specificity SLIGRL is the murine tethered ligand but activates human PAR2.[1]Confirm you are using SLIGRL-NH2 (Amidated), not SLIGRL (Free Acid). The free acid is significantly less potent.
Vector B: The Cell Model (HEK293)

HEK293 cells endogenously express PAR2 (F2RL1), but expression is unstable and density-dependent.

Critical CheckpointTechnical RationaleAction Item
Passage Number Endogenous GPCR expression drifts high-passage cells (>P30).Use cells between Passage 5 and 20 . Thaw a fresh vial if >P25.
Confluency Bias PAR2 signaling is modulated by cell-cell contact and Hippo pathway (YAP/TAZ) crosstalk.Standardize seeding density. Assay at 80-90% confluency . Over-confluent cells may silence PAR2 signaling.
Serum Starvation Serum proteases (trypsin/tryptase) constitutively activate/desensitize PAR2.Mandatory: Serum starve (0.5% FBS or 0% BSA) for 4–16 hours pre-assay to "reset" the receptor to the surface.

Part 2: The Mechanism of Variability

To troubleshoot effectively, you must visualize the signaling cascade. PAR2 is unique; it is "irreversibly" activated by proteases but "reversibly" activated by peptides like SLIGRL-NH2. However, the desensitization kinetics are rapid.

Visualizing the Pathway

The diagram below illustrates the divergence between G-protein signaling (Calcium) and


-arrestin recruitment (Desensitization/Internalization).

PAR2_Signaling SLIGRL SLIGRL-NH2 (Agonist) PAR2 PAR2 Receptor (GPCR) SLIGRL->PAR2 Binding (Reversible) Gq Gαq Protein PAR2->Gq Coupling GRK GRK Phosphorylation PAR2->GRK Rapid Kinetics PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Transient) ER->Ca Flux (<2 min) B_Arr β-Arrestin GRK->B_Arr Internal Receptor Internalization (Desensitization) B_Arr->Internal Signal Termination

Figure 1: PAR2 Signal Divergence. Note that Calcium flux (Green) is a rapid, transient event, while


-arrestin recruitment (Red) leads to rapid receptor removal from the cell surface, causing "refractoriness" to subsequent doses.

Part 3: Validated Protocols

These protocols are designed to minimize the variables identified above.

Protocol A: Peptide Reconstitution & Storage (The "Gold Standard")

Preventing batch-to-batch variability.

  • Arrival: Centrifuge the vial at 10,000 x g for 2 minutes to pellet the lyophilized powder (it often coats the walls).

  • Solvent: Add anhydrous DMSO to achieve a 10 mM stock concentration.

    • Calculation: If you have 5 mg (MW ~770 g/mol ), add ~650 µL DMSO.

  • Aliquoting: Immediately dispense into 20 µL aliquots in low-bind microcentrifuge tubes.

  • Storage: Store at -80°C.

  • Usage: Thaw ONE aliquot. Dilute into assay buffer immediately before use. Do not refreeze.

Protocol B: Calcium Flux Assay (Fluo-4/Fura-2)

Optimized for HEK293 adherence and anion leakage.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid: 2.5 mM (Required: HEK293 cells actively pump out dyes via anion transporters).

  • Agonist: SLIGRL-NH2 (Working conc: 10–100 µM).

Step-by-Step:

  • Seeding: Plate HEK293 cells in poly-D-lysine coated black-wall plates (prevents detachment during wash). Aim for 90% confluency.

  • Starvation: Replace media with serum-free media 16 hours prior to assay.

  • Loading: Incubate cells with Fluo-4 AM (2-4 µM) + Probenecid (2.5 mM) for 45 mins at 37°C.

  • Equilibration: Remove dye. Wash 1x with HBSS.[2] Add 180 µL Assay Buffer (with Probenecid). Incubate 15 mins at RT (dark).

  • Injection: Prepare SLIGRL-NH2 at 10X concentration (e.g., 100 µM for a 10 µM final).

  • Read: Measure baseline for 10s. Inject 20 µL agonist. Read for 90–120s.

    • Expected Result: Sharp peak within 15-30s, returning to baseline by 90s.

Part 4: Troubleshooting FAQ

Q1: My calcium signal is weak, even at 100 µM SLIGRL-NH2.

  • Diagnosis: Likely receptor desensitization or dye leakage.

  • Fix: Did you serum starve? If cells were in 10% FBS, the proteases in the serum may have already cleaved/activated and internalized the PAR2 receptors. Switch to 0.5% serum or BSA overnight. Also, ensure Probenecid is in both the loading and assay buffer.

Q2: I see a response in my "Vehicle" control.

  • Diagnosis: Mechanical artifact or DMSO toxicity.

  • Fix: HEK293 cells express mechanically gated channels (Piezo1). The sheer force of fluid injection can trigger a calcium spike. Titrate your injection speed or use a "gentle" addition protocol. Ensure final DMSO concentration is <0.5%.

Q3: Can I use SLIGKV-NH2 (Human sequence) instead?

  • Insight: You can, but SLIGRL-NH2 (Mouse) is often preferred for human PAR2 studies. It typically shows higher potency and stability than the human sequence SLIGKV in peptide assays [1].

Q4: The response disappears after the first addition. Can I re-stimulate?

  • Insight: No. PAR2 internalizes rapidly via

    
    -arrestin [2]. Once activated, the receptor is removed from the surface. You cannot perform cumulative dosing on the same well. Use a separate well for each concentration (non-cumulative dose-response).
    

References

  • Hollenberg, M. D., et al. (1997). "Proteinase-activated receptors: structural requirements for activity, receptor cross-reactivity, and receptor selectivity of receptor-activating peptides." Canadian Journal of Physiology and Pharmacology.

  • Suen, J. Y., et al. (2010). "Profiling gene expression induced by protease-activated receptor 2 (PAR2) activation in human kidney cells."[3][4][5] PLoS One.

  • Kawabata, A., et al. (2004). "Signal transduction by protease-activated receptors."[5] Journal of Pharmacological Sciences.

Sources

Validation & Comparative

Comparative Analysis of SLIGRL-NH2 Cross-Reactivity with the MrgprC11 Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the peptide agonist SLIGRL-NH2, focusing on its well-established role as a Protease-Activated Receptor 2 (PAR2) agonist and its significant cross-reactivity with the Mas-related G protein-coupled receptor C11 (MrgprC11). For researchers in sensory biology, pharmacology, and drug development, understanding this dual agonism is critical for the accurate interpretation of experimental data related to histamine-independent itch and pain.

Introduction: The Conundrum of a "Specific" Agonist

The synthetic hexapeptide SLIGRL-NH2 (Ser-Leu-Ile-Gly-Arg-Leu-NH2) was originally developed as a specific agonist for PAR2, mimicking the receptor's "tethered ligand" that is unmasked upon proteolytic cleavage.[1] For years, it has been a cornerstone tool for investigating PAR2's role in inflammation, nociception, and vasodilation.[2][3] However, accumulating evidence has revealed a more complex pharmacological profile. Landmark studies have demonstrated that SLIGRL-NH2 also potently activates MrgprC11, a receptor predominantly expressed in sensory neurons and deeply implicated in the sensation of itch (pruritus).[4][5]

This guide dissects the dual agonism of SLIGRL-NH2, compares its activity at both receptors, and provides validated experimental protocols to differentiate the distinct physiological effects mediated by PAR2 and MrgprC11.

Profile of the Molecular Targets

Protease-Activated Receptor 2 (PAR2)

PAR2 is a G protein-coupled receptor (GPCR) activated by serine proteases like trypsin and mast cell tryptase.[6] This activation cleaves the N-terminal domain, revealing a new N-terminus (SLIGKV-NH2 in humans, SLIGRL-NH2 in rodents) that acts as a tethered ligand, binding to the receptor to initiate signaling.[7] PAR2 activation is primarily linked to neurogenic inflammation and thermal hyperalgesia (pain).[4]

Mas-related G protein-coupled receptor C11 (MrgprC11)

MrgprC11 belongs to a large family of GPCRs expressed mainly in small-diameter primary sensory neurons of the dorsal root ganglia (DRG).[8][9] These receptors are crucial mediators of histamine-independent itch.[1][4] Activation of MrgprC11 is a key event in the scratching behavior induced by various non-histaminergic pruritic agents.[9][10]

SLIGRL-NH2: A Tale of Two Receptors

The central finding that reshaped our understanding of SLIGRL-NH2 is that it activates both PAR2 and MrgprC11 with comparable potency.[4] This discovery was crucial because both receptors are co-expressed in sensory neurons, making it difficult to ascribe an observed physiological response solely to PAR2 activation.

A key study performed dose-response experiments in heterologous CHO cells, revealing that the half-maximal effective concentration (EC50) of SLIGRL-NH2 for activating MrgprC11 was approximately 10.1 µM, which is comparable to its EC50 for PAR2 at around 4.8 µM.[4] This demonstrates that at typical experimental concentrations, SLIGRL-NH2 will engage both receptor populations.

Quantitative Comparison of Agonist Potency
AgonistTarget ReceptorPotency (EC50)Primary Physiological EffectReference
SLIGRL-NH2 PAR2~4.8 µMThermal Hyperalgesia (Pain)[4]
MrgprC11~10.1 µMPruritus (Itch)[4]
SLIGR-NH2 PAR2~16.1 µMThermal Hyperalgesia (Pain)[4]
MrgprC11No activityNone[4]
BAM8-22 MrgprC11Specific AgonistPruritus (Itch)[4]
PAR2No activityNone[4]

Deconvoluting the Pathways: Structural Determinants and Specific Agonists

The ability to distinguish between PAR2 and MrgprC11-mediated effects hinges on understanding the structural requirements for ligand binding and the use of more selective pharmacological tools.

Structural Basis for MrgprC11 Activation

Research has shown that the entire sequence of SLIGRL-NH2 is necessary for robust MrgprC11 activation. Specifically, the C-terminal Arginine-Leucine-amide (-RL-NH2) motif is critical.[4] Removing the terminal leucine residue (creating SLIGR-NH2 ) or the C-terminal amidation completely abolishes the peptide's ability to activate MrgprC11, while only slightly reducing its potency at PAR2.[4]

This finding was instrumental, as it provided a tool—SLIGR-NH2—to selectively activate PAR2 without cross-reacting with MrgprC11. Experiments leveraging this tool definitively showed that SLIGR-NH2 failed to evoke scratching behavior in mice but did induce thermal hyperalgesia, confirming that PAR2's primary role in this context is pain modulation, not itch.[4] Conversely, SLIGRL-NH2-induced scratching is mediated by MrgprC11.[4]

Signaling Pathway Divergence

While both receptors are GPCRs, their downstream signaling cascades, though overlapping, lead to distinct physiological outcomes. Both PAR2 and MrgprC11 are known to couple to Gαq/11 G-proteins.[6][11] This shared pathway explains why both can elicit an increase in intracellular calcium ([Ca2+]i) upon activation, a common readout in in vitro assays.

MrgprC11 Signaling Cascade

Activation of MrgprC11 by a ligand like SLIGRL-NH2 initiates a canonical Gαq/11 signaling pathway. The Gαq/11 subunit activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11] This calcium influx is a key event in neuronal activation and the transmission of the itch signal.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SLIGRL SLIGRL-NH2 MrgprC11 MrgprC11 SLIGRL->MrgprC11 Binds Gq Gαq/11 MrgprC11->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Neuron_Activation Neuronal Activation (Itch Signal) Ca_release->Neuron_Activation Leads to

MrgprC11 Gαq/11 signaling pathway.

Experimental Guide: A Framework for Validating Ligand Specificity

To ensure the validity of research findings, it is imperative to experimentally confirm the specific receptor mediating the effects of SLIGRL-NH2 or any novel compound. The following workflow and protocols provide a self-validating system.

Workflow start Start: Test Compound in_vitro Protocol 1: In Vitro Calcium Imaging (HEK293T or CHO cells) start->in_vitro transfect_mrgpr Transfect w/ MrgprC11 in_vitro->transfect_mrgpr transfect_par2 Transfect w/ PAR2 in_vitro->transfect_par2 analyze_vitro Analyze EC50: Compare Potency transfect_mrgpr->analyze_vitro transfect_par2->analyze_vitro in_vivo Protocol 2: In Vivo Behavioral Assay (Scratching in Mice) analyze_vitro->in_vivo If activity observed wt_mice Wild-Type Mice in_vivo->wt_mice ko_mice PAR2-/- and/or Mrgpr-clusterΔ-/- Mice in_vivo->ko_mice analyze_vivo Analyze Scratching Bouts: Confirm Receptor In Vivo wt_mice->analyze_vivo ko_mice->analyze_vivo conclusion Conclusion: Determine Specificity/ Cross-Reactivity analyze_vivo->conclusion

Experimental workflow to test ligand specificity.
Protocol 1: In Vitro Calcium Imaging in a Heterologous System

Causality: This assay directly measures receptor activation by quantifying a downstream signal ([Ca2+]i). Using cells that do not endogenously express the target receptors ensures that any observed signal is a direct result of the transfected receptor.

Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293T) cells in appropriate media.

  • Transfection: Individually transfect cells with mammalian expression vectors containing the cDNA for either mouse MrgprC11 or mouse PAR2. A mock transfection (empty vector) serves as a negative control.

  • Dye Loading: 24-48 hours post-transfection, load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Imaging and Stimulation:

    • Place the plate into a fluorescence microplate reader or onto an inverted microscope equipped for ratiometric imaging.

    • Establish a stable baseline fluorescence reading.

    • Apply the test compound (e.g., SLIGRL-NH2) across a range of concentrations to generate a dose-response curve.

    • Include positive controls: BAM8-22 for MrgprC11-expressing cells and SLIGR-NH2 for PAR2-expressing cells.

  • Data Analysis: Calculate the change in fluorescence intensity or ratio over baseline. Plot the dose-response curve and determine the EC50 value for each receptor.

Self-Validation Table: Expected In Vitro Results

Cell LineAgonist AppliedExpected [Ca2+]i ResponseRationale
Mock-transfectedSLIGRL-NH2NoneCells lack the target receptor.
MrgprC11-expressingSLIGRL-NH2Yes Confirms MrgprC11 activation.
MrgprC11-expressingSLIGR-NH2NoneConfirms SLIGR is specific for PAR2.
PAR2-expressingSLIGRL-NH2Yes Confirms PAR2 activation.
PAR2-expressingSLIGR-NH2Yes Confirms PAR2 is functional.
Protocol 2: In Vivo Scratching Behavior in Mice

Causality: This assay provides physiological validation of the in vitro findings. The use of knockout mouse strains is the gold standard for definitively linking a specific receptor to an observed behavior.

Methodology:

  • Animals: Use wild-type (WT) mice and, critically, PAR2 knockout (PAR2-/-) and/or Mrgpr-cluster knockout (Mrgpr-clusterΔ-/-) mice, which lack MrgprC11.

  • Acclimation: Place mice in individual observation chambers and allow them to acclimate for at least 30 minutes.

  • Injection: Administer an intradermal injection of the test compound (e.g., 50-100 µg of SLIGRL-NH2), control peptides (SLIGR-NH2), or vehicle (saline) into the nape of the neck.

  • Observation: Videorecord the mice for 30-60 minutes post-injection. An observer, blinded to the treatment groups, will count the number of scratching bouts directed toward the injection site.

  • Data Analysis: Compare the number of scratches between different treatment groups and mouse strains using appropriate statistical tests (e.g., ANOVA).

Self-Validation Table: Expected In Vivo Results

Mouse StrainAgonist InjectedExpected Scratching BoutsRationale
Wild-Type (WT)SLIGRL-NH2High Elicits itch through MrgprC11.
Wild-Type (WT)SLIGR-NH2Low / NonePAR2 activation does not cause itch.
PAR2-/-SLIGRL-NH2High Demonstrates the effect is PAR2-independent.
Mrgpr-clusterΔ-/-SLIGRL-NH2Low / None Confirms MrgprC11 is the receptor mediating the itch.

Conclusion and Future Directions

The peptide SLIGRL-NH2 is a potent dual agonist of both PAR2 and MrgprC11. While it remains a useful tool, researchers must exercise caution and employ rigorous controls to correctly attribute its biological effects. The distinct physiological outcomes—thermal hyperalgesia via PAR2 and pruritus via MrgprC11—underscore the importance of this distinction.

For any study utilizing SLIGRL-NH2 to investigate itch, it is essential to validate findings using Mrgpr-cluster knockout mice or by demonstrating a lack of effect with the PAR2-specific agonist SLIGR-NH2. This comparative approach, grounded in the principles of receptor-specific pharmacology and genetic validation, is paramount for maintaining scientific integrity and advancing our understanding of sensory signaling.

References

  • Liu, S., et al. (2021). MrgprC11+ sensory neurons mediate glabrous skin itch. PNAS. [Link]

  • de Lartigue, G., et al. (2021). Activation of MrgprA3 and MrgprC11 on Bladder-Innervating Afferents Induces Peripheral and Central Hypersensitivity to Bladder Distension. Journal of Neuroscience. [Link]

  • Liu, Q., et al. (2011). The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia. Science Signaling. [Link]

  • Castro, J., et al. (2020). Activation of MrgprA3 and MrgprC11 on bladder-innervating afferents induces peripheral and central hypersensitivity to bladder distension. bioRxiv. [Link]

  • Kawabata, A., et al. (2006). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology. [Link]

  • Wang, Y., et al. (2023). FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice. Journal of Pharmacological Sciences. [Link]

  • Flynn, A.N., et al. (2011). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. Journal of Biological Chemistry. [Link]

  • Costa, R., et al. (2008). A) Scratching behaviour induced by the selective PAR-2 activating... ResearchGate. [Link]

  • Azimi, E., et al. (2020). The signaling pathway and polymorphisms of Mrgprs. Cellular and Molecular Life Sciences. [Link]

Sources

A Researcher's Guide to the Specificity of SLIGRL-NH2: Validation Using PAR2 Knockout Mice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The synthetic peptide SLIGRL-NH2 is a widely utilized tool for activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in inflammation, pain, and various cellular processes. Establishing the specificity of such a tool is paramount for the integrity of experimental findings. This guide provides an in-depth comparison of SLIGRL-NH2's effects in wild-type versus PAR2 knockout (KO) mouse models. The complete lack of a biological response to SLIGRL-NH2 in PAR2 KO mice serves as the definitive evidence of its high specificity. We will explore the underlying mechanisms, present comparative data, and provide a detailed protocol for researchers to validate this specificity in their own experimental settings. While SLIGRL-NH2 is a cornerstone for PAR2 research, it is important to note that some studies have suggested it may also activate Mas-related G protein-coupled receptor C11 (MrgprC11) in sensory neurons, a factor to consider in specific experimental contexts[1].

The PAR2 Conundrum: A Unique Activation Mechanism

Protease-Activated Receptor 2 (PAR2) is a member of a unique family of GPCRs that are activated by proteolytic cleavage of their extracellular N-terminus.[2][3] Serine proteases, such as trypsin or mast cell tryptase, cleave the receptor to unmask a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[2][3] This process typically involves coupling to Gαq/11, which activates Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC).[4][5][6][7]

SLIGRL-NH2: A Synthetic Key for the PAR2 Lock

The synthetic hexapeptide SLIGRL-NH2 is designed to mimic the tethered ligand of murine PAR2 (SLIGRL).[2] This allows it to directly activate the receptor without the need for proteolytic cleavage, providing a more controlled and specific method for studying PAR2 function.[3] This direct activation makes SLIGRL-NH2 an invaluable tool, but it also necessitates rigorous validation of its specificity.

Visualizing the Mechanism: PAR2 Activation

The following diagram illustrates both the native proteolytic activation of PAR2 and the direct activation by the synthetic agonist SLIGRL-NH2, leading to the canonical Gq signaling pathway.

PAR2_Activation cluster_membrane Plasma Membrane cluster_intracellular PAR2 N-Terminus PAR2 C-Terminus Gq Gαq/11 PAR2:C->Gq Activation Protease Trypsin Protease->PAR2:N Cleavage SLIGRL SLIGRL-NH2 (Agonist) SLIGRL->PAR2 Direct Binding & Activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC

Caption: PAR2 activation via protease cleavage or direct agonism by SLIGRL-NH2.

The Gold Standard: The PAR2 Knockout Mouse

To definitively prove that the biological effects of SLIGRL-NH2 are mediated solely through PAR2, the PAR2 knockout (KO) mouse is the indispensable model.[8] This model is created through targeted disruption of the F2rl1 gene, which encodes the PAR2 protein.[8]

The Logic of Knockout Validation:

  • Positive Control: Wild-type (WT) mice should exhibit a clear, measurable physiological response to SLIGRL-NH2 administration.

  • Negative Control: PAR2 KO mice, lacking the target receptor, should show a complete absence of this response.

  • Causality: If the effect is present in WT and absent in KO mice, it can be concluded with high confidence that the effect is specifically mediated by PAR2.

Comparative Analysis: SLIGRL-NH2 in WT vs. PAR2 KO Models

Numerous studies have leveraged this comparison to validate the specificity of PAR2 agonists.[3][9][10] A classic and readily quantifiable in vivo assay is the induction of paw edema, a measure of acute inflammation.[4][11]

When SLIGRL-NH2 is injected into the paw of a WT mouse, it activates PAR2 on various cells (e.g., endothelial cells, immune cells), leading to vasodilation, plasma extravasation, and swelling. In a PAR2 KO mouse, this entire cascade fails to initiate.

Quantitative Data Summary: PAR2-Agonist Induced Paw Edema

The table below summarizes representative data from an in vivo paw edema experiment, comparing the effects of a PAR2 agonist in WT and PAR2 KO mice.

Treatment GroupGenotypePaw Volume Increase (µL) at 2h Post-InjectionInterpretation
Vehicle (Saline)Wild-Type5 ± 1.5Baseline response to injection
Vehicle (Saline)PAR2 KO6 ± 2.0No difference from WT baseline
SLIGRL-NH2 (50 µg) Wild-Type 45 ± 5.2 Robust inflammatory response
SLIGRL-NH2 (50 µg) PAR2 KO 7 ± 2.5 Response completely abrogated

Data are presented as mean ± SEM and are representative of typical experimental outcomes.

This stark difference, where the potent effect seen in WT mice is reduced to baseline levels in KO mice, provides unequivocal evidence for the on-target specificity of SLIGRL-NH2.[10]

Visualizing the Validation Workflow

The following diagram outlines the logical flow of a typical experiment designed to confirm agonist specificity using knockout models.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis & Conclusion A1 Select Animal Cohorts A2 Wild-Type (WT) Mice A1->A2 A3 PAR2 Knockout (KO) Mice A1->A3 B1 WT + Vehicle A2->B1 B2 WT + SLIGRL-NH2 A2->B2 B3 KO + Vehicle A3->B3 B4 KO + SLIGRL-NH2 A3->B4 C1 Administer Treatment (e.g., Intraplantar Injection) B1->C1 B2->C1 B3->C1 B4->C1 D1 Measure Endpoint (e.g., Paw Volume via Plethysmometer) C1->D1 E1 Compare WT+SLIGRL vs WT+Veh (Expect Significant Increase) D1->E1 E2 Compare KO+SLIGRL vs KO+Veh (Expect No Difference) D1->E2 E3 Compare WT+SLIGRL vs KO+SLIGRL (Expect Significant Difference) D1->E3 F1 Conclusion: Effect is PAR2-Dependent E1->F1 E2->F1 E3->F1

Caption: Workflow for validating agonist specificity using knockout mice.

Protocol for Rigorous Validation: Mouse Paw Edema Assay

This protocol provides a self-validating system to confirm the PAR2-specificity of SLIGRL-NH2.

A. Materials

  • Wild-type C57BL/6 mice (or appropriate background strain)

  • PAR2 knockout mice (on the same background)[8][12]

  • SLIGRL-NH2 peptide

  • Sterile 0.9% saline

  • Plethysmometer for volume measurement[13]

  • Calibrated micro-syringes (e.g., Hamilton syringes)

B. Reagent Preparation

  • Vehicle: Sterile 0.9% saline.

  • SLIGRL-NH2 Stock: Dissolve SLIGRL-NH2 in sterile saline to a concentration of 2 mg/mL (2000 µg/mL). Vortex to ensure complete dissolution.

  • SLIGRL-NH2 Dosing Solution: Dilute the stock solution with sterile saline to the final desired concentration. A typical dose is 50 µg in a 20 µL injection volume, which corresponds to a 2.5 µg/µL solution.

C. Experimental Procedure

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement (t=0): Gently restrain each mouse and measure the volume of the right hind paw using the plethysmometer. This is the basal volume.

  • Administration: Administer a 20 µL intraplantar injection into the plantar surface of the right hind paw according to the treatment groups (WT+Veh, WT+Agonist, KO+Veh, KO+Agonist).

  • Post-Injection Measurements: Measure the paw volume at regular intervals (e.g., 30, 60, 120, and 240 minutes) after the injection.[11][14] The peak response for PAR2 agonists often occurs within 1-4 hours.[11]

D. Data Analysis

  • Calculate Edema: For each time point, calculate the increase in paw volume by subtracting the basal volume (t=0) from the measured volume.

  • Statistical Analysis: Use a two-way ANOVA with post-hoc tests (e.g., Tukey's or Sidak's) to compare the different treatment groups over time. A p-value < 0.05 is typically considered statistically significant.

  • Primary Comparisons:

    • Confirm that SLIGRL-NH2 induces significant edema in WT mice compared to their vehicle-treated counterparts.

    • Confirm that SLIGRL-NH2 does not induce significant edema in PAR2 KO mice compared to their vehicle-treated counterparts.

    • Directly compare the agonist-treated WT and KO groups to highlight the dependency on PAR2.

Alternative PAR2 Agonists

While SLIGRL-NH2 is a robust tool, other agonists exist, some with improved potency.

  • Trypsin: The endogenous activating protease. Less specific as it can cleave other substrates.[2]

  • 2-furoyl-LIGRLO-NH2: A more potent peptidomimetic agonist, often showing ~100 times greater potency than SLIGRL peptides.[2][10][15] Its specificity should also be confirmed with KO models.[10]

  • 2-at-LIGRL-NH2: Another potent and selective PAR2 agonist.[9][16]

The choice of agonist may depend on the specific experimental need for potency versus the extensive validation history of SLIGRL-NH2.

Conclusion: Affirming Specificity Through Genetic Ablation

References

  • Liu, Q., & Weng, H. (2023). FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice. Life Sciences.
  • Yau, M. K., Suen, J. Y., & Fairlie, D. P. (2013). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology. Available from: [Link]

  • Zhang, L., et al. (2018). Therapeutic effect of protease-activated receptor 2 agonist SLIGRL-NH2 on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism. Drug Design, Development and Therapy. Available from: [Link]

  • BenchChem. (2025). Fsllry-NH2 vs. PAR2 Knockout Models: A Comparative Guide for Researchers.
  • Suen, J. Y., et al. (2014). Pathway-selective antagonism of proteinase activated receptor 2. British Journal of Pharmacology. Available from: [Link]

  • Boitano, S., et al. (2015). The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo. Journal of Biological Chemistry. Available from: [Link]

  • Al-Ani, B., et al. (2004). A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation. BMC Immunology. Available from: [Link]

  • Cheng, R. K. Y., et al. (2020). Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling. ACS Pharmacology & Translational Science. Available from: [Link]

  • Kawabata, A., et al. (2005). 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice. British Journal of Pharmacology. Available from: [Link]

  • Boitano, S., et al. (2015). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. The Journal of biological chemistry. Available from: [Link]

  • Chan, J., et al. (2022). Characterizing zonulin and par2 Expression in Zonulin Transgenic and Zonulin Inhibition Mouse Models of Motility and Inflammation. International Journal of Molecular Sciences. Available from: [Link]

  • Flynn, M. M., et al. (2013). Attenuated Vasodilator Effectiveness of Protease-Activated Receptor 2 Agonist in Heterozygous par2 Knockout Mice. PLoS ONE. Available from: [Link]

  • Greenwood, S. M., & Bushell, T. J. (2022). Neuroprotection induced by protease-activated receptor 2 activation is independent of Gq signalling. Neuropharmacology. Available from: [Link]

  • Sun, J., et al. (2012). Anti-inflammation effects of hydrogen saline in LPS activated macrophages and carrageenan induced paw oedema. Journal of Inflammation. Available from: [Link]

  • Al-Sbiei, A., et al. (2023). A New Strategy in Modulating the Protease-Activated Receptor 2 (Par2) in Autoimmune Diseases. International Journal of Molecular Sciences. Available from: [Link]

  • Srikanth, S., et al. (2016). Store-operated CRAC channels regulate PAR2-activated Ca2+ signaling and cytokine production in airway epithelial cells. Journal of Biological Chemistry. Available from: [Link]

  • Ali, A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Representative par2 genotyping results of WT, HET and KO mice. Available from: [Link]

  • ResearchGate. (n.d.). The mechanism of action of PAR2-related ligands. Gαq/11 - calcium pathway bias. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic properties of PAR2 agonists. Available from: [Link]

  • Kumar, S., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Available from: [Link]

  • Benevides, R. G., et al. (2015). Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats. PLoS ONE. Available from: [Link]

  • Seatter, M. J., et al. (2004). The role of intracellular Ca2+ in the regulation of proteinase-activated receptor-2 mediated nuclear factor kappa B signalling in keratinocytes. Cellular Signalling. Available from: [Link]

  • Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. Available from: [Link]

Sources

Comparative Efficacy Guide: SLIGRL-NH2 vs. AC-55541

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of Protease-Activated Receptor 2 (PAR2) physiology, the choice of agonist dictates the validity of downstream data. SLIGRL-NH2 , a synthetic peptide mimicking the tethered ligand, has long been the standard tool compound. However, its utility is severely compromised by low potency and, critically, significant off-target activation of Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11.

AC-55541 , a non-peptide small molecule, represents a superior alternative for pharmacological characterization. It exhibits 30–300 fold higher potency and improved selectivity, devoid of the MrgprC11 activity that confounds itch and nociception studies. This guide delineates the mechanistic differences, efficacy data, and experimental protocols required to transition from peptide-based to small-molecule PAR2 validation.

Mechanistic Profile & Binding Topology[1][2]

PAR2 is unique among GPCRs; it is typically activated by proteolytic cleavage of its N-terminus, exposing a "tethered ligand" (SLIGKV in humans, SLIGRL in mice) that binds intramolecularly.

  • SLIGRL-NH2 (Peptide Agonist): This hexapeptide bypasses the proteolytic step by binding directly to the orthosteric site on the extracellular loops (ECL2). It forces the receptor into an active conformation but requires high concentrations due to rapid degradation and steric hindrance compared to the native tethered ligand.

  • AC-55541 (Small Molecule Agonist): This compound penetrates the transmembrane bundle. While it functionally mimics the tethered ligand by stabilizing the active state, its binding kinetics are distinct, allowing for full agonism at nanomolar concentrations without the steric bulk of a peptide.

Figure 1: PAR2 Activation & Signaling Pathways

The following diagram illustrates the dual signaling capabilities (Gq/Ca2+ and Beta-Arrestin) activated by both compounds, highlighting the distinct entry points.

PAR2_Signaling SLIGRL SLIGRL-NH2 (Peptide Mimic) PAR2 PAR2 Receptor (GPCR) SLIGRL->PAR2 Orthosteric Binding AC55541 AC-55541 (Small Molecule) AC55541->PAR2 Transmembrane Binding Gq Gq Protein PAR2->Gq Arrestin Beta-Arrestin 1/2 PAR2->Arrestin PLC PLC-beta Gq->PLC Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK/ERK Signaling Arrestin->MAPK CaRelease Intracellular Ca2+ Release PLC->CaRelease

Caption: Both ligands drive Gq-mediated Calcium flux and Arrestin-mediated internalization, but AC-55541 achieves this with higher potency.

Comparative Efficacy Data

The following data aggregates findings from calcium mobilization assays (FLIPR) and receptor specificity screens.

FeatureSLIGRL-NH2AC-55541Verdict
Chemical Class Synthetic PeptideSmall Molecule (Aminotetralin derivative)AC-55541 (Stability)
Potency (EC50) 1 – 10 µM200 – 500 nMAC-55541 (~30x more potent)
Selectivity (PAR2) High vs. PAR1/4High vs. PAR1/4Equal
Off-Target (Mrgpr) Activates MrgprC11 (Itch receptor)Inactive at MrgprC11AC-55541 (Critical for in vivo)
Solubility High (Water/Saline)Low (Requires DMSO/Surfactant)SLIGRL-NH2 (Easier handling)
Metabolic Stability Low (Protease susceptible)High (Microsomal stability)AC-55541
The "Mrgpr" Confounder: A Critical Warning

For researchers studying itch (pruritus) or nociception, SLIGRL-NH2 is no longer recommended .

  • The Artifact: SLIGRL-NH2 induces scratching behavior in PAR2 knockout mice.[1]

  • The Cause: It acts as a direct agonist for MrgprC11 (Mas-related G-protein-coupled receptor member C11) in mice and MRGPRX2 in humans.

  • The Solution: AC-55541 does not activate MrgprC11, making it the only valid tool for distinguishing PAR2-specific nociception from Mrgpr-mediated pathways [1, 2].

Experimental Protocols

To validate these compounds in your specific cell line, follow these self-validating protocols.

Protocol A: Calcium Mobilization (FLIPR/FlexStation)

Objective: Determine EC50 and verify functional Gq coupling.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye Loading Solution: Fluo-4 AM (2 µM) + 0.02% Pluronic F-127 + 2.5 mM Probenecid.

    • Expert Note: Probenecid is non-negotiable; it inhibits the anion transporter to keep the dye inside the cell.

  • Ligand Prep:

    • SLIGRL-NH2: Dissolve in water to 10 mM stock.

    • AC-55541: Dissolve in DMSO to 10 mM stock. Ensure final DMSO <0.5% in assay well to prevent solvent artifacts.

Workflow Diagram:

FLIPR_Workflow Step1 Seed Cells (96-well, 24h) Step2 Load Dye (Fluo-4 + Probenecid) 37°C, 45 min Step1->Step2 Step3 Equilibrate RT, 15 min Step2->Step3 Step4 Inject Agonist (AC-55541 or SLIGRL) Step3->Step4 Step5 Measure RFU (Ex 494 / Em 516) 90 seconds Step4->Step5

Caption: Standard Calcium Flux workflow. Equilibration at Room Temp (Step 3) reduces thermal noise during injection.

Data Analysis:

  • Subtract baseline fluorescence (F0) from peak fluorescence (Fmax).

  • Plot

    
     against log[Agonist].
    
  • Fit to a 3-parameter sigmoidal dose-response curve.

    • Validation Criteria: AC-55541 should reach Emax at ~1-3 µM; SLIGRL-NH2 may require >50 µM for Emax.

Protocol B: Beta-Arrestin Recruitment (PathHunter/BRET)

Objective: Confirm full agonism and receptor desensitization potential.

  • Cell System: HEK293T expressing PAR2-Luciferase/YFP (BRET) or Enzyme Fragment Complementation (EFC) tag.

  • Incubation: Treat cells with AC-55541 (10 µM max) or SLIGRL-NH2 (100 µM max) for 90 minutes at 37°C.

    • Why 90 mins? Arrestin recruitment is slower than Calcium flux.

  • Detection: Add detection reagent (substrate) and read luminescence.

  • Interpretation: Both compounds should induce robust recruitment. If AC-55541 induces Calcium flux but fails Arrestin recruitment in your cells, you have identified biased signaling (rare for this compound, but possible in specific tissue contexts).

Application Recommendations

ApplicationRecommended AgonistRationale
High-Throughput Screening AC-55541 Cost-effective, higher potency, stable in solution.
In Vivo Itch/Pain Models AC-55541 Mandatory. Avoids false positives from MrgprC11 activation.
Receptor Internalization Both Both induce internalization; AC-55541 is preferred for longer time-course studies due to stability.
Structural Biology (CryoEM) SLIGRL-NH2 Peptide mimics the natural "tethered" state more closely for conformational studies of the ECL2 loop.

References

  • Liu, Q., et al. (2011). "The distinct roles of two GPCRs, MrgprC11 and PAR2, in itch and hyperalgesia."[2] Science Signaling.

  • Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists." Journal of Pharmacology and Experimental Therapeutics.

  • Boitano, S., et al. (2011). "Potent agonists of the protease activated receptor 2 (PAR2)."[1][3][4][5] Journal of Medicinal Chemistry.

  • Ramachandran, R., & Hollenberg, M. D. (2008). "Proteinases and signalling: pathophysiological and therapeutic implications via PARs and more." British Journal of Pharmacology.

  • Lohman, R. J., et al. (2012). "Antagonism of protease-activated receptor 2 protects against experimental colitis." Journal of Pharmacology and Experimental Therapeutics.

Sources

A Comparative Guide to PAR-2 Agonists: The Peptide SLIGRL-NH2 versus Peptidomimetic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, Protease-Activated Receptor 2 (PAR-2) has emerged as a critical regulator of inflammatory responses, pain perception, and tissue repair.[1][2] Activation of this G-protein coupled receptor (GPCR) is unique, initiated by proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and triggers downstream signaling cascades.[1][2][3] To study these pathways and explore the therapeutic potential of PAR-2 modulation, researchers rely on synthetic agonists that can mimic this natural activation process.

This guide provides an in-depth, objective comparison between the archetypal peptide agonist, SLIGRL-NH2, and the evolving class of peptidomimetic PAR-2 agonists. We will delve into their respective mechanisms, performance characteristics, and the experimental methodologies used for their evaluation, supported by cited experimental data.

The Foundational Agonist: SLIGRL-NH2

SLIGRL-NH2 is a synthetic hexapeptide that corresponds to the murine PAR-2 tethered ligand sequence.[4] For years, it has been a cornerstone tool for investigating PAR-2 function due to its ability to directly activate the receptor without the need for proteolytic enzymes.[5][6] However, while foundational, SLIGRL-NH2 possesses inherent limitations, most notably its relatively low potency at the receptor.[7]

The Rise of Peptidomimetics: Enhanced Potency and Stability

To overcome the limitations of peptide-based agonists, researchers have developed peptidomimetics. These are molecules designed to mimic the three-dimensional structure and biological activity of natural peptides but with modifications to improve their pharmacological properties, such as stability against proteolytic degradation, bioavailability, and receptor affinity.[8][9][10] In the context of PAR-2, peptidomimetic agonists have demonstrated significantly enhanced performance compared to SLIGRL-NH2.

A key strategy in developing these agonists has been the modification of the N-terminus of the SLIGRL-NH2 sequence. For instance, the addition of a 2-furoyl group to create 2-furoyl-LIGRLO-NH2 resulted in a 10- to 25-fold increase in efficiency at elevating intracellular calcium concentrations in cells expressing human and rat PAR-2.[4] This pioneering work established a platform for the rational design of more potent and specific PAR-2 agonists.[4]

Other notable peptidomimetic PAR-2 agonists include:

  • 2-aminothiazol-4-yl-LIGRL-NH2 (2-at-LIGRL-NH2): This agonist has shown comparable potency to 2-furoyl-LIGRLO-NH2 and offers the advantage of being devoid of the metabolically unstable 2-furoyl modification.[4]

  • 6-aminonicotinyl-LIGRL-NH2 (6-an-LIGRL-NH2): Another potent agonist that provides an alternative chemical scaffold for PAR-2 activation.[4]

  • AC-264613 and AC-55541: These non-peptide small molecule agonists have also demonstrated higher potency and activity at PAR-2 compared to SLIGRL.[11][12]

  • GB110: A non-peptidic agonist with potency comparable to most synthetic peptide agonists and selectivity for PAR-2 over PAR-1.[11]

The overarching advantage of these peptidomimetic compounds lies in their improved potency, which allows for the use of lower concentrations to achieve robust receptor activation, thereby reducing the potential for off-target effects.[4]

PAR-2 Signaling Pathways

Activation of PAR-2 by either SLIGRL-NH2 or peptidomimetic agonists initiates a cascade of intracellular signaling events. As a GPCR, PAR-2 couples to G-proteins to activate two major downstream pathways: the mitogen-activated protein kinase (MAPK) pathway and the mobilization of intracellular calcium (Ca2+).[7] The activation of the MAPK pathway, particularly the phosphorylation of extracellular signal-regulated kinase (ERK), is a common endpoint for measuring PAR-2 activation.[13][14] Similarly, the transient increase in intracellular calcium concentration is a hallmark of PAR-2 signaling.[15][16]

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist SLIGRL-NH2 or Peptidomimetic Agonist PAR2 PAR-2 Receptor Agonist->PAR2 Binds to G_protein G-protein (Gq/G12/13) PAR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_Cascade MAPK Cascade (e.g., Raf/MEK) G_protein->MAPK_Cascade Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Cellular_Response Cellular Responses (Inflammation, Pain, etc.) Ca2->Cellular_Response pERK pERK1/2 MAPK_Cascade->pERK Phosphorylates pERK->Cellular_Response

Figure 1: Simplified PAR-2 Signaling Pathway.

Quantitative Comparison of PAR-2 Agonists

The potency of PAR-2 agonists is typically quantified by their half-maximal effective concentration (EC50) in various in vitro assays. A lower EC50 value indicates higher potency. The following table summarizes reported EC50 values for SLIGRL-NH2 and several peptidomimetic agonists in calcium mobilization assays.

AgonistCell LineAssayEC50 (µM)Reference
SLIGRL-NH2Endothelium-free aorta preparationsRelaxation10[17]
2-furoyl-LIGRLO-NH216HBE14o-Intracellular Ca2+0.84[4]
2-aminothiazol-4-yl-LIGRL-NH216HBE14o-Intracellular Ca2+1.77[4]
6-aminonicotinyl-LIGRL-NH216HBE14o-Intracellular Ca2+2.60[4]
AC-264613--pEC50 = 7.5[12]
AC-55541-PI hydrolysis / Ca2+ mobilizationpEC50 = 5.9 / 6.6[18]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

As the data clearly indicates, peptidomimetic agonists consistently exhibit significantly lower EC50 values, translating to higher potency compared to SLIGRL-NH2.

Experimental Protocols for Comparative Evaluation

To ensure the rigorous and reproducible comparison of PAR-2 agonists, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow: In Vitro Agonist Comparison

experimental_workflow Cell_Culture 1. Cell Culture (e.g., 16HBE14o-, HEK293 expressing PAR-2) Assay_Choice 3. Assay Selection Cell_Culture->Assay_Choice Agonist_Prep 2. Agonist Preparation (SLIGRL-NH2 & Peptidomimetics) Agonist_Prep->Assay_Choice Calcium_Assay 4a. Calcium Mobilization Assay Assay_Choice->Calcium_Assay Functional Response ERK_Assay 4b. ERK Phosphorylation Assay Assay_Choice->ERK_Assay Signaling Pathway Data_Acquisition 5. Data Acquisition (e.g., Fluorometric Plate Reader, Western Blot) Calcium_Assay->Data_Acquisition ERK_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Dose-Response Curves, EC50 Calculation) Data_Acquisition->Data_Analysis Conclusion 7. Comparative Potency Determination Data_Analysis->Conclusion

Figure 2: General workflow for comparing PAR-2 agonists in vitro.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a primary downstream event of PAR-2 signaling.

Materials:

  • Cells expressing PAR-2 (e.g., HEK293-PAR2, 16HBE14o-)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • PAR-2 agonists (SLIGRL-NH2 and peptidomimetics)

  • 96-well black, clear-bottom microplate

  • Fluorometric imaging plate reader (FLIPR) or equivalent

Procedure:

  • Cell Seeding: Seed cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Preparation: Prepare serial dilutions of the PAR-2 agonists in HBSS.

  • Measurement:

    • Place the plate in the fluorometric plate reader and allow it to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for each well.

    • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the dose-response curve and calculate the EC50 value for each agonist.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing PAR-2

  • Serum-free culture medium

  • PAR-2 agonists

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluency. To reduce basal ERK phosphorylation, starve the cells in serum-free medium for 4-6 hours prior to the experiment.

  • Agonist Stimulation: Treat the starved cells with various concentrations of the PAR-2 agonists for a predetermined time (e.g., 5-15 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK.

    • Normalize the p-ERK signal to the t-ERK signal for each sample.

    • Plot the dose-response of normalized p-ERK levels and determine the EC50 for each agonist.

In Vivo Relevance and Future Directions

The enhanced potency and stability of peptidomimetic PAR-2 agonists make them more suitable for in vivo studies. They have been instrumental in elucidating the role of PAR-2 in various disease models, including inflammatory conditions and pathological pain.[7] For example, potent peptidomimetic agonists have been shown to induce thermal hyperalgesia in vivo, a key feature of nociceptive pain.[7] The development of these advanced tools has not only deepened our understanding of PAR-2 biology but also paved the way for the design of novel therapeutics targeting this receptor for a range of diseases, including arthritis, asthma, and inflammatory bowel disease.[1][2][4]

The continued exploration of structure-activity relationships and the development of non-peptide small molecule agonists and antagonists will further refine our ability to modulate PAR-2 signaling with greater precision, opening new avenues for therapeutic intervention.[11][19]

References

  • Boitano, S., et al. (2011). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. Journal of Biological Chemistry, 286(20), 18309-18320. [Link]

  • ResearchGate. (n.d.). The PAR2 agonist peptide SLIGRL-NH2 modulates LPS-induced phagocytosis... [Image]. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Protease-activated receptor 2. [Link]

  • Flynn, A. N., et al. (2011). Potent Agonists of the Protease Activated Receptor 2 (PAR2). ACS Medicinal Chemistry Letters, 2(3), 228–232. [Link]

  • Patsnap Synapse. (2024, June 25). What are PAR-2 agonists and how do they work?[Link]

  • Patsnap Synapse. (2024, June 21). What are PAR-2 antagonists and how do they work?[Link]

  • Giesbrecht, S., et al. (2004). A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation. British Journal of Pharmacology, 142(2), 299–306. [Link]

  • Majumdar, D., et al. (2021). The development of proteinase-activated receptor-2 modulators and the challenges involved. Molecules, 26(11), 3290. [Link]

  • Vliagoftis, H., & Hollenberg, M. D. (2024). Protease activated receptor 2 as a novel druggable target for the treatment of metabolic dysfunction-associated fatty liver disease and cancer. Frontiers in Endocrinology, 15, 1389642. [Link]

  • Cheng, R. K. Y., et al. (2017). Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling. ACS Pharmacology & Translational Science, 1(1), 34-46. [Link]

  • Vergnolle, N., et al. (1998). Protease-activated receptor 2-activating peptides: identification of a receptor distinct from PAR2 that regulates intestinal transport. Proceedings of the National Academy of Sciences, 95(13), 7766-7771. [Link]

  • Kawabata, A., et al. (2006). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology, 148(6), 820–827. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PAR2. Retrieved from [Link]

  • ResearchGate. (n.d.). PAR1 and PAR2 signaling involves MAPK and PI3K signaling pathways in... [Image]. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the difference between peptide and peptidomimetic?[Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. In Assay Guidance Manual. [Link]

  • El-Karim, E. A., et al. (2024). Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. Cellular & Molecular Immunology, 1-12. [Link]

  • Barry, G. D., et al. (2016). PAR2 Modulators Derived from GB88. ACS Medicinal Chemistry Letters, 7(12), 1132–1137. [Link]

  • Rivas, L., & Andreu, D. (2024). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. International Journal of Molecular Sciences, 25(2), 1017. [Link]

  • Mao, C., et al. (2025). Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2. Nature, 630(7999), 243–250. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic properties of PAR2 agonists. [Image]. Retrieved from [Link]

  • Ziegler, T. R., et al. (2017). The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility. Journal of Cellular Biochemistry, 118(12), 4887–4896. [Link]

  • ResearchGate. (2025, August 9). (PDF) Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. [Link]

  • Barry, G. D., et al. (2016). PAR2 Modulators Derived from GB88. ACS Medicinal Chemistry Letters, 7(12), 1132–1137. [Link]

  • Luyten, A., et al. (2018). Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction. The Prostate, 78(13), 969-978. [Link]

  • Su, H., et al. (2021). Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3. Frontiers in Immunology, 12, 710892. [Link]

  • Jiang, Y., et al. (2021). The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain. Science Advances, 7(48), eabi6233. [Link]

  • Apostolopoulos, V., et al. (2017). Peptides and Peptidomimetics for Antimicrobial Drug Design. Pharmaceuticals, 10(3), 61. [Link]

  • ResearchGate. (n.d.). Intracellular responses elicited by protease-activated receptor (PAR)–1... [Image]. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GB88. Retrieved from [Link]

  • Sino Biological. (n.d.). Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. Retrieved from [Link]

  • Frontiers. (n.d.). The dual role of autophagy in cartilage degradation: from mechanisms to targeted therapeutics. Retrieved from [Link]

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Safety Operating Guide

Technical Guide: Safe Handling & PPE Protocols for Sligrl-NH2 (TFA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

Handling Sligrl-NH2 (tfa) requires a nuanced safety approach that transcends standard peptide protocols.[1][2][3] As a researcher, you are managing a compound with a dual-hazard profile :

  • Chemical Hazard: The trifluoroacetate (TFA) salt counter-ion is an acidic irritant that can cause contact dermatitis and corneal damage.[1]

  • Biological Hazard: Sligrl-NH2 is a potent Protease-Activated Receptor-2 (PAR2) agonist .[1] Inhalation of aerosols or transdermal absorption does not just cause chemical irritation; it triggers specific biological signaling pathways resulting in inflammation, non-histaminergic pruritus (intense itching), and potentially bronchoconstriction.[1]

This guide provides a self-validating safety framework to protect your personnel and the integrity of your experimental data.

Risk Assessment & PPE Specifications

The following specifications are derived from the intersection of chemical hygiene standards (OSHA 29 CFR 1910.1450) and biological activity profiles.

Risk Logic Visualization

The diagram below illustrates the causality between the physical form of the peptide and the required protective barriers.

RiskAssessment Compound Sligrl-NH2 (TFA) Form Lyophilized Powder (Aerosol Risk) Compound->Form Haz_Chem TFA Salt (Acidic Irritant) Compound->Haz_Chem Haz_Bio PAR2 Activation (Inflammation/Itch) Compound->Haz_Bio Resp Fume Hood / N95 (Airway Protection) Form->Resp Prevents Inhalation Eye Chemical Goggles (Splash Seal) Haz_Chem->Eye Prevents Burns Haz_Bio->Resp Prevents Bronchospasm Dermal Nitrile Gloves (Double Layer) Haz_Bio->Dermal Prevents Absorption

Figure 1: Risk Assessment Logic.[1] Note how respiratory protection mitigates both chemical irritation and biological PAR2-mediated airway constriction.[1]

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Class II Biosafety Cabinet or Chemical Fume Hood Primary Barrier: Prevents inhalation of PAR2-activating aerosols which can trigger airway inflammation.[1] Secondary: N95/FFP2 respirator if hood work is impossible.
Dermal (Hand) Nitrile Gloves (Double-gloved) Inner: 4 mil nitrile (tactile).[1] Outer: 5-8 mil nitrile (barrier).[1] Latex is avoided due to lower chemical resistance to acidic salts.
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1] The TFA salt is hygroscopic and acidic; dust contacting the moist eye surface will form acid immediately.
Body Lab Coat (Buttoned, Long-sleeve) Standard protection.[1] Tyvek sleeves recommended if handling >100mg quantities to prevent wrist exposure.

Operational Protocol: The "Safe Loop"

This protocol is designed as a self-validating system .[1] If you observe clumping of the powder or instability in your balance readings, the safety loop has been compromised (likely by moisture or static), indicating a risk of exposure.

Step 1: Receiving & Equilibration (Critical for Data Integrity)[1]
  • The Problem: Sligrl-NH2 (TFA) is hygroscopic.[1] Opening a cold vial in a warm lab causes condensation. This degrades the peptide (hydrolysis) and makes the powder sticky, increasing handling risks.

  • The Protocol:

    • Receive package and inspect for breakage.

    • Store immediately at -20°C .

    • Before Use: Remove vial from freezer and place in a desiccator at room temperature for 60 minutes .

    • Validation: The vial surface must be dry to the touch before opening.

Step 2: Weighing & Solubilization
  • Static Control: Lyophilized peptides often carry a static charge, causing them to "fly" and disperse as invisible aerosols.

  • The Protocol:

    • Operate inside a certified fume hood.

    • Use an anti-static gun or polonium strip near the balance if available.

    • Taring: Tare the weighing boat/vial before opening the peptide stock.

    • Transfer: Use a micro-spatula.[1] Do not pour.

    • Solubilization: Add the solvent (e.g., PBS or DMSO) to the powder, not the powder to the solvent. This minimizes dust displacement.[1][2]

    • Validation: Wipe the balance area with a moist white tissue. If the tissue picks up any residue, your transfer technique requires refinement.

Step 3: Waste Disposal[1][2]
  • Segregation: Do not mix peptide waste with oxidizing agents (e.g., bleach) or strong bases, as this can cause unpredictable exothermic reactions or gas evolution with the TFA component.[1]

  • Labeling: Label clearly as "Peptide Waste (TFA Salt) - Toxic/Irritant."

Operational Workflow Diagram

SafeLoop Start Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Check Is Vial Dry? Equilibrate->Check Check->Equilibrate No (Wait) Hood Transfer to Fume Hood Check->Hood Yes Weigh Weigh with Anti-Static Measures Hood->Weigh Solubilize Add Solvent to Powder Weigh->Solubilize Disposal Segregate Liquid Waste Solubilize->Disposal

Figure 2: The "Safe Loop" Workflow. The equilibration step is the critical control point for preventing moisture-induced degradation and aerosol clumping.

Emergency Response

In the event of exposure, immediate action is required to neutralize the acidic salt and prevent biological activation.

Exposure RouteImmediate ActionMechanism of Injury Mitigation
Skin Contact Wash with soap and water for 15 minutes .[1][2][3] Do not scrub (abrasion increases absorption).[1]Dilutes the TFA acidity and removes the peptide before it penetrates the stratum corneum to activate neuronal PAR2 receptors.
Eye Contact Flush with eyewash station for 15 minutes .[3] Hold eyelids open.Neutralizes the rapid acidification caused by the TFA salt contacting the ocular surface.
Inhalation Move to fresh air immediately. Monitor for wheezing or chest tightness.[1]PAR2 activation in the lungs can induce bronchoconstriction. Medical observation is recommended if respiratory symptoms develop.[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]

  • Ramachandran, R., & Hollenberg, M. D. (2008).[1] Proteinases and signalling: pathophysiological and therapeutic implications via PARs. Journal of Physiology and Pharmacology, 59(Suppl 9), 11-26.[1] (Establishes PAR2 biological hazards). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.